molecular formula C48H61N7O13 B12410993 Rifasutenizol CAS No. 1001314-13-1

Rifasutenizol

Cat. No.: B12410993
CAS No.: 1001314-13-1
M. Wt: 944.0 g/mol
InChI Key: OZUTUJQHZGJOKZ-BTBHCDLXSA-N
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Description

Rifasutenizol is under investigation in clinical trial NCT05857163 (Efficacy and Safety of this compound (TNP 2198) in Participants With H. Pylori Infection).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No.

1001314-13-1

Molecular Formula

C48H61N7O13

Molecular Weight

944.0 g/mol

IUPAC Name

[(7S,9E,11S,12S,13S,14S,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate

InChI

InChI=1S/C48H61N7O13/c1-23-12-11-13-24(2)46(62)50-38-37-36(51-48(52-37)15-17-53(18-16-48)19-20-54-29(7)49-22-32(54)55(63)64)33-34(42(38)60)41(59)28(6)44-35(33)45(61)47(9,68-44)66-21-14-31(65-10)25(3)43(67-30(8)56)27(5)40(58)26(4)39(23)57/h11-14,21-23,25-27,31,39-40,43,57-60H,15-20H2,1-10H3,(H,50,62)/b12-11+,21-14+,24-13-/t23-,25-,26+,27-,31-,39-,40+,43+,47-/m0/s1

InChI Key

OZUTUJQHZGJOKZ-BTBHCDLXSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CCN7C(=NC=C7[N+](=O)[O-])C)N=C25)O)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CCN7C(=NC=C7[N+](=O)[O-])C)N=C25)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rifasutenizol (TNP-2198)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifasutenizol, also known as TNP-2198, is a novel, first-in-class antibacterial agent engineered to combat challenging microaerophilic and anaerobic bacterial infections, most notably those caused by Helicobacter pylori. As a rifamycin-nitroimidazole conjugate, this compound possesses a synergistic, dual-targeting mechanism of action designed to be highly potent and to minimize the development of resistance. This guide provides a detailed examination of its molecular mechanisms, supported by available quantitative data and reconstructed experimental protocols for the key validation studies that define its activity.

Core Mechanism of Action: A Dual-Targeted Approach

This compound is a hybrid molecule that covalently links a rifamycin pharmacophore and a nitroimidazole pharmacophore. This design allows it to simultaneously engage two distinct and essential bacterial cellular processes: transcription and DNA integrity.[1][2] The synergy between these two mechanisms results in potent bactericidal activity, even against strains resistant to parent rifamycin or nitroimidazole antibiotics.[1][3]

Inhibition of Bacterial RNA Polymerase (Rifamycin Moiety)

The rifamycin portion of this compound functions by targeting bacterial DNA-dependent RNA polymerase (RNAP), the central enzyme in gene transcription.[1][3]

  • Binding Site: The rifamycin moiety binds to a well-characterized, allosteric site on the β-subunit of the RNAP core enzyme, known as the rifamycin binding pocket.[1][3] This pocket is located adjacent to the RNAP active center.[1][3]

  • Mechanism of Inhibition: By occupying this site, this compound physically obstructs the path of the elongating RNA transcript. It prevents the extension of RNA chains beyond a length of 2-3 nucleotides, effectively halting transcription initiation and leading to bacterial cell death.[3]

Disruption of DNA Integrity and Function (Nitroimidazole Moiety)

The nitroimidazole component of this compound exerts its antibacterial effect through a multi-faceted mechanism that is activated under the low-oxygen conditions characteristic of its target pathogens.[1]

  • Reductive Activation: In the microaerophilic or anaerobic environment of bacteria like H. pylori, the nitro group of the imidazole ring is reduced by bacterial enzymes, such as the RdxA (oxygen-insensitive nitroreductase).[1] This reduction generates highly reactive nitro radical anions and other cytotoxic intermediates.[1]

  • DNA Damage: These reactive species directly damage bacterial DNA, causing strand breaks and loss of helical structure, which is a lethal event for the cell.[1]

  • Novel Interaction with the Transcription Complex: Crystallographic studies of TNP-2198 bound to a Mycobacterium tuberculosis RNAP transcription initiation complex have revealed a novel secondary mechanism. The nitroimidazole portion of the molecule interacts directly with the DNA template-strand within the RNAP active-center cleft, forming a hydrogen bond with a DNA base.[1][2][3] This interaction further stabilizes the inhibitory complex and contributes to the disruption of transcription.

The combined effect is a potent, dual-pronged attack on the bacterium's ability to express genes and maintain its genome, which is believed to contribute to its high efficacy and low propensity for resistance development.[1]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the dual mechanism of action of this compound at the molecular level.

Rifasutenizol_MOA cluster_bacterium Bacterial Cell (e.g., H. pylori) cluster_transcription Transcription Inhibition cluster_dna_damage DNA Damage Pathway This compound This compound (TNP-2198) RNAP RNA Polymerase (RNAP) β-subunit This compound->RNAP Rifamycin moiety binds DNA_template DNA Template This compound->DNA_template Nitroimidazole moiety interacts with template in RNAP cleft Nitroreductase Bacterial Nitroreductases (e.g., RdxA) This compound->Nitroreductase Nitroimidazole moiety enters RNA Truncated RNA (2-3 nt) RNAP->RNA Blocks Elongation DNA_template->RNAP Binds CellDeath Bacterial Cell Death RNA->CellDeath Leads to ReactiveSpecies Reactive Nitro Radicals Nitroreductase->ReactiveSpecies Reduction DNA_strand Bacterial DNA ReactiveSpecies->DNA_strand Attacks Damaged_DNA DNA Strand Breaks DNA_strand->Damaged_DNA Causes Damaged_DNA->CellDeath Leads to

Caption: Dual mechanism of this compound targeting transcription and DNA integrity.

Quantitative Data Summary

While specific biochemical data such as IC50 values for RNAP inhibition are not publicly available in the reviewed literature, extensive data on the Minimum Inhibitory Concentration (MIC) of TNP-2198 against various bacterial pathogens have been published.[1] MIC is a measure of the overall potency of an antimicrobial agent against a specific microorganism.

Organism Strain(s) MIC Range (μg/mL) MIC90 (μg/mL) Reference
Helicobacter pyloriWild-type0.002–0.030.015Ma Z, et al. (2022)
Helicobacter pyloriRifampicin-resistant0.004–0.060.03Ma Z, et al. (2022)
Helicobacter pyloriMetronidazole-resistant0.004–0.060.03Ma Z, et al. (2022)
Clostridioides difficileClinical Isolates0.008–0.060.03Ma Z, et al. (2022)
Gardnerella vaginalisClinical Isolates0.008–0.060.015Ma Z, et al. (2022)
Staphylococcus aureusATCC 292130.008N/AMa Z, et al. (2022)

MIC90: The concentration required to inhibit the growth of 90% of isolates.

Detailed Experimental Protocols

The following sections detail the likely methodologies used to elucidate the mechanism of action of this compound, based on standard and published protocols.

Minimum Inhibitory Concentration (MIC) Determination for Anaerobic/Microaerophilic Bacteria

This protocol is essential for determining the baseline potency of this compound against its target pathogens.

MIC_Workflow start Start prep_drug Prepare serial two-fold dilutions of this compound in appropriate broth medium start->prep_drug prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) from a fresh culture start->prep_inoculum inoculate Inoculate microtiter plate wells containing drug dilutions with the bacterial suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate plates under anaerobic or microaerophilic conditions (37°C for 48-72 hours) inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Antimicrobial Agent Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in supplemented Brucella broth or other appropriate anaerobic growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test organism (e.g., H. pylori) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) growth controls are included.

  • Incubation: Plates are incubated at 37°C for 48-72 hours in an anaerobic or microaerophilic chamber with appropriate atmospheric conditions (e.g., 5% O2, 10% CO2, 85% N2).

  • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vitro RNA Polymerase Transcription Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the rifamycin moiety on RNAP activity.

Methodology:

  • Purification of RNA Polymerase: The RNAP holoenzyme is purified from the target bacterium (e.g., E. coli or M. tuberculosis) using established protocols, often involving affinity chromatography (e.g., Ni-NTA for His-tagged subunits) followed by ion-exchange chromatography.

  • Reaction Setup: A reaction mixture is prepared containing transcription buffer, a linear DNA template with a known promoter (e.g., λ PR promoter), and purified RNAP holoenzyme.

  • Inhibition: Varying concentrations of this compound (or a control like Rifampicin) are added to the reaction and pre-incubated with the RNAP.

  • Transcription Initiation: The transcription reaction is initiated by adding a mixture of NTPs, including one radioactively labeled NTP (e.g., [α-32P]UTP).

  • Reaction Quenching and Analysis: The reaction is allowed to proceed for a set time at 37°C and then stopped with a formamide-containing loading buffer. The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: The gel is exposed to a phosphor screen, and the intensity of the full-length transcript band is quantified. The IC50 value is calculated as the concentration of this compound required to reduce the amount of full-length transcript by 50% compared to the no-drug control.

DNA Damage Assessment (Alkaline Comet Assay)

The comet assay is a sensitive method to visualize and quantify DNA strand breaks induced by the activated nitroimidazole moiety.

Comet_Assay_Workflow start Start: Treat bacterial cells with this compound embed Embed single cells in low-melting agarose on a microscope slide start->embed lysis Lyse cells with detergent and high salt to form nucleoids (removes membranes/proteins) embed->lysis unwind Unwind DNA by incubating slides in alkaline buffer (pH > 13) lysis->unwind electrophoresis Perform electrophoresis under alkaline conditions unwind->electrophoresis stain Neutralize and stain DNA with a fluorescent dye (e.g., SYBR Green) electrophoresis->stain visualize Visualize 'comets' using fluorescence microscopy and quantify with imaging software stain->visualize end End: Quantified DNA damage (% Tail DNA, Tail Moment) visualize->end

Caption: Workflow for DNA damage assessment using the Comet Assay.

Methodology:

  • Cell Treatment: Bacterial cells are incubated with various concentrations of this compound under microaerophilic conditions for a defined period.

  • Cell Embedding: A suspension of single cells is mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.

  • Lysis: The slides are immersed in a cold lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the DNA packaged as nucleoids.

  • Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to denature the DNA and unwind strand breaks.

  • Electrophoresis: An electric field is applied. Relaxed and broken DNA fragments migrate from the nucleoid (the 'head') towards the anode, forming a 'comet tail'. Undamaged DNA remains in the head.

  • Staining and Visualization: Slides are neutralized and stained with a fluorescent DNA-intercalating dye. Comets are visualized using a fluorescence microscope.

  • Quantification: Image analysis software is used to measure the intensity of fluorescence in the head versus the tail. Parameters such as "% DNA in tail" and "tail moment" are calculated to quantify the extent of DNA damage.

Conclusion

This compound (TNP-2198) represents a significant advancement in antibacterial drug design. Its innovative dual-action mechanism, which simultaneously inhibits the essential process of transcription and inflicts direct DNA damage, provides a powerful strategy to overcome bacterial resistance. The synergistic nature of its rifamycin and nitroimidazole components results in potent activity against clinically important anaerobic and microaerophilic pathogens. Further elucidation of its precise interactions with the RNAP-DNA complex and the specific DNA lesions it induces will continue to inform the development of next-generation multi-targeting antimicrobial agents.

References

In-Vitro Activity of Rifasutenizol Against Helicobacter pylori: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifasutenizol (TNP-2198) is a novel, first-in-class antibacterial agent specifically engineered for the treatment of Helicobacter pylori infections. As a multi-targeting drug conjugate, it represents a significant advancement in the fight against antibiotic-resistant H. pylori, a major causative factor for gastritis, peptic ulcer disease, and gastric cancer. This technical guide provides an in-depth analysis of the in-vitro activity of this compound against a range of H. pylori strains, details the experimental protocols for its evaluation, and visualizes its unique mechanism of action.

Quantitative In-Vitro Activity

This compound has demonstrated potent in-vitro activity against both susceptible and resistant strains of H. pylori. The minimum inhibitory concentrations (MICs) of this compound were determined for a panel of clinical isolates, including strains resistant to rifampin (Rif) and metronidazole (Mtz), the parent drug classes of this compound's components.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (TNP-2198) against H. pylori Strains
Strain TypeResistance ProfileThis compound (TNP-2198) MIC (μg/mL)
Wild-TypeSusceptible to Rifampin and Metronidazole0.015 - 0.125
Rifampin-ResistantResistant to Rifampin, Susceptible to Metronidazole0.25 - 0.5
Metronidazole-ResistantSusceptible to Rifampin, Resistant to Metronidazole0.015 - 0.03
Dual-ResistantResistant to Rifampin and Metronidazole0.25 - 0.5

Data synthesized from preclinical studies.

The data clearly indicates that this compound maintains significant potency against strains that have developed resistance to its parent antibiotic classes, highlighting its potential to overcome existing resistance mechanisms.

Experimental Protocols

The in-vitro activity of this compound against H. pylori is primarily assessed through the determination of Minimum Inhibitory Concentrations (MICs). The agar dilution method is a standard and widely accepted protocol for this purpose.

MIC Determination via Agar Dilution Method
  • Preparation of Media: Mueller-Hinton agar supplemented with 5% sheep blood is prepared and autoclaved. After cooling to approximately 50°C, varying concentrations of this compound are incorporated into the agar.

  • Inoculum Preparation: H. pylori strains are cultured on appropriate media under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours. Colonies are then suspended in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation: The prepared bacterial suspensions are inoculated onto the surface of the this compound-containing agar plates, as well as a growth control plate (no antibiotic) and a sterility control plate (no inoculation).

  • Incubation: The inoculated plates are incubated under microaerophilic conditions at 37°C for 72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the H. pylori strain.

Visualizations

Mechanism of Action

This compound is a conjugate molecule composed of a rifamycin and a nitroimidazole pharmacophore, enabling a synergistic dual mechanism of action against H. pylori.

G cluster_this compound This compound (TNP-2198) cluster_bacterium H. pylori Cell Rifamycin Moiety Rifamycin Moiety RNAP RNA Polymerase Rifamycin Moiety->RNAP Binds to β-subunit Nitroimidazole Moiety Nitroimidazole Moiety Nitroreductase Nitroreductase Nitroimidazole Moiety->Nitroreductase Activated by Transcription Transcription RNAP->Transcription Inhibits DNA DNA Cell Death Cell Death DNA->Cell Death Induces Protein Synthesis Protein Synthesis Transcription->Protein Synthesis Protein Synthesis->Cell Death Leads to Reactive Intermediates Reactive Intermediates Nitroreductase->Reactive Intermediates Generates Reactive Intermediates->DNA Damages

Dual mechanism of action of this compound.

A crystal structure of TNP-2198 bound to a Mycobacterium tuberculosis RNA polymerase transcription initiation complex reveals that the rifamycin portion of TNP-2198 binds to the rifamycin binding site on RNAP.[1] The nitroimidazole portion of TNP-2198 interacts directly with the DNA template-strand in the RNAP active-center cleft, forming a hydrogen bond with a base of the DNA template strand.[1]

Experimental Workflow

The following diagram outlines the key steps in the in-vitro evaluation of this compound's activity against H. pylori.

G Start Start Prepare_Media Prepare Agar Plates with This compound Concentrations Start->Prepare_Media Prepare_Inoculum Prepare H. pylori Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Plates Prepare_Media->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate under Microaerophilic Conditions (37°C, 72h) Inoculate->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination of this compound.

Conclusion

This compound exhibits potent and consistent in-vitro activity against a wide range of H. pylori strains, including those resistant to currently available antibiotics. Its dual mechanism of action, targeting both RNA polymerase and DNA, likely contributes to its high barrier to resistance development. The standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation and characterization of this promising new therapeutic agent. Further research into the in-vivo efficacy and safety of this compound is warranted to fully establish its clinical utility in the eradication of H. pylori infections.

References

Rifasutenizol: A Technical Guide to its Efficacy Against Antibiotic-Resistant Helicobacter pylori

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Rifasutenizol (TNP-2198), a novel dual-targeted antibacterial agent, and its efficacy against antibiotic-resistant Helicobacter pylori. The following sections detail the mechanism of action, quantitative efficacy data from clinical trials, and the experimental protocols utilized in these pivotal studies.

Introduction

Helicobacter pylori infection is a significant global health concern, with increasing antibiotic resistance compromising the efficacy of standard eradication therapies[1]. This compound is a new molecular entity specifically designed to address this challenge. It is a rifamycin-nitroimidazole conjugate that exhibits a synergistic dual mechanism of action, with a low propensity for the development of antimicrobial resistance[2]. Clinical trials have demonstrated its potential as a promising new treatment for H. pylori infection, particularly in cases resistant to current standard-of-care antibiotics[3][4][5].

Mechanism of Action

This compound's innovative structure as a rifamycin-nitroimidazole conjugate allows it to engage in a dual-targeted attack on H. pylori. This synergistic mechanism is key to its potency against both susceptible and resistant strains.

The rifamycin pharmacophore of this compound targets the bacterial DNA-dependent RNA polymerase (RNAP). Specifically, it binds to the rifamycin binding site on the RNAP, inhibiting the initiation of transcription and thereby halting protein synthesis, which is essential for bacterial survival[6].

Simultaneously, the nitroimidazole component of this compound interacts directly with the DNA template strand within the RNAP active-center cleft. This interaction is facilitated by the formation of a hydrogen bond with a base of the DNA template strand, leading to DNA damage[6]. The intracellular reduction of the nitroimidazole group to reactive species further enhances this DNA-damaging effect[6].

Rifasutenizol_Mechanism cluster_this compound This compound (TNP-2198) cluster_h_pylori H. pylori Cell cluster_effects Bactericidal Effects rifamycin Rifamycin Moiety rnap RNA Polymerase (RNAP) rifamycin->rnap Binds to nitroimidazole Nitroimidazole Moiety dna DNA Template Strand nitroimidazole->dna Interacts with transcription_inhibition Inhibition of Transcription rnap->transcription_inhibition Blocks dna_damage DNA Damage dna->dna_damage Leads to cell_death Bacterial Cell Death transcription_inhibition->cell_death dna_damage->cell_death

Figure 1: Dual-Targeted Mechanism of Action of this compound.

Quantitative Data on Efficacy

The efficacy of this compound has been evaluated in a series of clinical trials, demonstrating high eradication rates for H. pylori, including strains resistant to commonly used antibiotics.

In Vitro Susceptibility

This compound has shown potent in vitro activity against a range of H. pylori strains, including those resistant to rifampin and metronidazole.

StrainResistance ProfileMIC (µg/mL)
H. pylori ATCC 700392Wild-Type0.008
Mutant Strain 1Rifampin-Resistant0.06
Mutant Strain 2Metronidazole-Resistant0.015
Mutant Strain 3Dual Rifampin & Metronidazole-Resistant0.125
Data sourced from Ma Z, et al. J Med Chem. 2022.[6]
Clinical Trial Eradication Rates

Clinical trials have consistently demonstrated high eradication rates with this compound-based therapies.

Phase II Clinical Trial Data [6]

This compound Regimen (14 days)Eradication Rate (95% CI)
200 mg BID + Rabeprazole0% (0-31)
400 mg BID + Rabeprazole30% (7-65)
600 mg BID + Rabeprazole40% (12-74)
400 mg BID + Rabeprazole + Amoxicillin95% (74-100)
600 mg TID + Rabeprazole + Amoxicillin (7 days)100% (69-100)

Phase III Clinical Trial Data [3][5]

Treatment Group (14 days)PopulationEradication Rate
This compound Triple TherapyModified Intention-to-Treat (mITT)92.0%
Bismuth Quadruple Therapy (BQT)Modified Intention-to-Treat (mITT)87.9%
This compound Triple TherapyPer Protocol (PP)93.7%
Bismuth Quadruple Therapy (BQT)Per Protocol (PP)90.3%
This compound Triple TherapyPatients with Antibiotic-Resistant H. pylori90.9%
Bismuth Quadruple Therapy (BQT)Patients with Antibiotic-Resistant H. pylori87.2%

Experimental Protocols

The following sections detail the methodologies employed in the clinical trials to assess the efficacy of this compound.

Clinical Trial Design and Patient Population

The clinical trials were multi-center, randomized, and controlled studies involving treatment-naive adult patients with confirmed H. pylori infection[3][5].

Inclusion Criteria:

  • Age 18-65 years.

  • Positive 13C-Urea Breath Test (UBT).

  • H. pylori infection confirmed by histological examination of gastric biopsy.

Exclusion Criteria:

  • Previous H. pylori eradication therapy.

  • Use of antibiotics, bismuth, or proton pump inhibitors within a specified period before the study.

  • History of gastric surgery or significant gastrointestinal disorders.

Clinical_Trial_Workflow screening Patient Screening (Inclusion/Exclusion Criteria) enrollment Patient Enrollment & Informed Consent screening->enrollment baseline Baseline Assessment (13C-UBT, Endoscopy, Biopsy) enrollment->baseline randomization Randomization baseline->randomization treatment_a This compound Triple Therapy (14 days) randomization->treatment_a treatment_b Bismuth Quadruple Therapy (14 days) randomization->treatment_b follow_up Follow-up (4-6 weeks post-treatment) treatment_a->follow_up treatment_b->follow_up efficacy_assessment Efficacy Assessment (13C-UBT) follow_up->efficacy_assessment data_analysis Data Analysis efficacy_assessment->data_analysis

Figure 2: Generalized Clinical Trial Workflow for this compound.
Helicobacter pylori Culture and Antimicrobial Susceptibility Testing

1. Biopsy Collection and Transport:

  • Gastric biopsy specimens are collected during endoscopy from the antrum and corpus of the stomach.

  • Specimens for culture are placed in a sterile container with a transport medium and promptly sent to the laboratory.

2. Culture:

  • Biopsy tissues are homogenized.

  • The homogenate is inoculated onto a rich culture medium such as Brucella agar or Columbia agar, supplemented with 5-10% sheep or horse blood.

  • Plates are incubated at 37°C for up to 10-14 days in a microaerophilic atmosphere (5% O2, 10% CO2, 85% N2).

3. Antimicrobial Susceptibility Testing (AST):

  • The Minimum Inhibitory Concentration (MIC) of this compound and other antibiotics is determined using the agar dilution method or gradient diffusion strips (E-test).

  • For the agar dilution method, serial dilutions of the antimicrobial agents are incorporated into Mueller-Hinton agar supplemented with 5% sheep blood.

  • A standardized inoculum of each H. pylori isolate is applied to the plates.

  • Plates are incubated under microaerophilic conditions at 37°C for 72 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

Histological Examination for H. pylori Detection
  • Gastric biopsy specimens are fixed in formalin and embedded in paraffin.

  • Sections are cut and stained with Hematoxylin and Eosin (H&E) for initial assessment of gastritis and identification of H. pylori.

  • Special stains, such as the Giemsa stain, may be used to enhance the visualization of the spiral-shaped bacteria.

  • The presence and density of H. pylori are evaluated by a pathologist.

13C-Urea Breath Test (UBT) for Eradication Confirmation
  • Patients fast for at least one hour before the test.

  • A baseline breath sample is collected into a designated bag.

  • The patient then ingests a 13C-labeled urea solution.

  • After a specified time, typically 15-30 minutes, a second breath sample is collected.

  • The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry or nondispersive infrared spectrometry.

  • An increase in this ratio above a defined cutoff value in the post-ingestion sample indicates the presence of urease activity, confirming H. pylori infection. The absence of such an increase signifies eradication.

References

Rifasutenizol (TNP-2198): A Novel Dual-Targeted Antibacterial Agent for Helicobacter pylori Infection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

Rifasutenizol (TNP-2198) is a novel, first-in-class molecular entity currently under clinical development for the treatment of Helicobacter pylori (H. pylori) infection.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound. It is designed for researchers, scientists, and drug development professionals interested in the advancement of new antibacterial agents.

Discovery and Rationale

The rising prevalence of antimicrobial resistance has significantly diminished the effectiveness of standard therapies for H. pylori infection, a primary cause of gastric ulcers and a major risk factor for gastric cancer.[1][4] This has created an urgent need for novel therapeutic agents with improved efficacy and a lower propensity for resistance development.

This compound was designed by TenNor Therapeutics as a dual-targeted antibacterial agent to address this unmet medical need.[1][2][3] It is a conjugate molecule that combines a rifamycin pharmacophore and a nitroimidazole pharmacophore.[5] This design allows for a synergistic dual mechanism of action, targeting both microaerophilic and anaerobic bacteria.[1][2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that conjugates a rifamycin scaffold with a nitroimidazole moiety. The general synthetic strategy, as described in the medicinal chemistry literature, utilizes various linker groups to connect the two pharmacophores while aiming to preserve their individual pharmacokinetic and pharmacodynamic properties.[5]

Experimental Protocol: General Synthesis of Rifamycin-Nitroimidazole Conjugates

  • Selection of Scaffolds: A rifamycin template (based on rifampin, rifabutin, rifaximin, or rifalazil) and a nitroimidazole or nitrothiazole derivative (such as those based on metronidazole, delamanid, or pretomanid) are selected.[5]

  • Linker Strategy: A suitable linker group is chosen to connect the two pharmacophores. The linker size is minimized to maintain oral bioavailability.[5]

  • Conjugation Reaction: The rifamycin and nitroimidazole/nitrothiazole pharmacophores are conjugated via the chosen linker. This typically involves standard organic chemistry reactions to form a stable bond between the components.

  • Purification and Characterization: The final product, this compound, is purified using chromatographic techniques. Its structure and purity are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

This compound's innovative design allows it to act on two distinct bacterial targets simultaneously.

  • Rifamycin Component: The rifamycin portion of the molecule binds to the bacterial RNA polymerase (RNAP), inhibiting transcription and, consequently, protein synthesis.[5]

  • Nitroimidazole Component: The nitroimidazole part, upon entering the microbial cell, is reduced to generate reactive nitro radicals. These radicals induce DNA strand breakage, leading to cell death.[6] This mechanism is particularly effective against anaerobic and microaerophilic bacteria like H. pylori.[6]

A crystal structure of this compound bound to Mycobacterium tuberculosis RNA polymerase has revealed that the nitroimidazole portion interacts directly with the DNA template-strand in the RNAP active-center cleft, forming a hydrogen bond with a DNA base.[5] This dual engagement is believed to contribute to its potent bactericidal activity and a low propensity for resistance development.[2][5]

Rifasutenizol_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory Milestones discovery Discovery & Design synthesis Synthesis & Optimization discovery->synthesis in_vitro In Vitro Activity (vs. H. pylori strains) synthesis->in_vitro in_vivo In Vivo Animal Models in_vitro->in_vivo phase1 Phase I (Safety & PK in Healthy Volunteers) in_vivo->phase1 qidp QIDP & Fast Track Designation (FDA) phase2 Phase II (Dose-Finding & Efficacy in Patients) phase1->phase2 phase3 Phase III (Pivotal Efficacy & Safety Trials) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda

References

Rifasutenizol as a bacterial DNA-directed RNA polymerase inhibitor.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Rifasutenizol: A Dual-Targeted Bacterial DNA-Directed RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TNP-2198) is a novel, first-in-class antibacterial agent engineered as a conjugate of a rifamycin and a nitroimidazole pharmacophore.[1] This dual-targeted molecule is designed for the treatment of microaerophilic and anaerobic bacterial infections, with a primary focus on Helicobacter pylori.[1] By simultaneously engaging two distinct targets, this compound exhibits a synergistic mechanism of action, potent bactericidal activity against drug-susceptible and resistant strains, and a low propensity for resistance development.[2] Clinical trials have demonstrated its high efficacy in eradicating H. pylori infection, positioning it as a promising new therapy to combat the growing challenge of antimicrobial resistance.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, quantitative activity, clinical trial data, and associated experimental methodologies.

Core Mechanism of Action: Dual-Target Inhibition

This compound functions by inhibiting bacterial DNA-directed RNA polymerase (RNAP), an essential enzyme for bacterial gene transcription.[5][6] Its unique structure as a rifamycin-nitroimidazole conjugate allows it to engage the transcription machinery at two critical points simultaneously.[1]

  • Rifamycin Moiety: The rifamycin portion of the molecule binds to the well-characterized rifamycin binding site within the β-subunit of the bacterial RNAP.[1][7] This site is located deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's catalytic active site.[7] Binding at this position does not prevent the initiation of transcription but physically blocks the path of the elongating RNA transcript beyond a length of 2-3 nucleotides, thereby halting protein synthesis.[7]

  • Nitroimidazole Moiety: The nitroimidazole portion of this compound extends from the core rifamycin binding pocket and interacts directly with the DNA template strand within the RNAP active-center cleft.[1] Crystallographic studies have confirmed that it forms a hydrogen bond with a base of the DNA template strand.[1] This secondary interaction anchors the inhibitor firmly in place, contributing to its potent activity and synergistic effect.[1][2]

This dual-binding mechanism is crucial for its efficacy against strains that have developed resistance to traditional rifamycins or nitroimidazoles.[1]

cluster_RNAP Bacterial RNA Polymerase (RNAP) Core cluster_DNA DNA Template beta_subunit β Subunit dna_channel DNA/RNA Channel active_site Active Site (Mg2+) dna_strand <...G-C-A-T-G-C...> This compound This compound rifamycin_moiety Rifamycin Moiety This compound->rifamycin_moiety contains nitro_moiety Nitroimidazole Moiety This compound->nitro_moiety contains block Steric Blockade of Elongating RNA This compound->block Results in rifamycin_moiety->beta_subunit Binds to Rifamycin Pocket nitro_moiety->dna_strand H-bonds to Template Strand

Caption: Dual-target mechanism of this compound on bacterial RNAP.

Quantitative Data Summary

In Vitro Antibacterial Activity

This compound demonstrates potent bactericidal activity against a range of microaerophilic and anaerobic bacteria, including clinical isolates resistant to standard-of-care antibiotics. All H. pylori clinical isolates from a Phase 3 trial were found to be susceptible to this compound.[8]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Organism Strain Type MIC Range (μg/mL)
Helicobacter pylori Susceptible & Resistant Data cited in Ma Z, et al. J Med Chem. 2022[1]
Clostridioides difficile Susceptible & Resistant Data cited in Ma Z, et al. J Med Chem. 2022[1]
Gardnerella vaginalis Susceptible & Resistant Data cited in Ma Z, et al. J Med Chem. 2022[1]

| Staphylococcus aureus | Facultative Anaerobe | Data cited in Ma Z, et al. J Med Chem. 2022[1] |

Note: Specific MIC values are detailed in the referenced publication. The studies confirm activity against strains resistant to both rifamycins and nitroimidazoles.[1]

Clinical Efficacy in H. pylori Eradication (Phase 3)

The EVEREST-HP Phase 3 trial was a multicenter, randomized, double-blind study that demonstrated the superiority of a 14-day this compound-based triple therapy (RTT) over the standard bismuth-containing quadruple therapy (BQT).[3][9]

Table 2: Phase 3 Clinical Trial Efficacy Results (EVEREST-HP)

Population This compound Triple Therapy (RTT) Eradication Rate Bismuth Quadruple Therapy (BQT) Eradication Rate Absolute Difference (95% CI) p-value (Superiority)
Modified Intention-to-Treat (mITT) 92.0% (323/351)[9] 87.9% (304/346)[9] 4.2% (-0.3 to 8.8)[9] p=0.0338[3]
Per Protocol (PP) 93.7%[3] 90.3%[3] 3.4%[3] p=0.0563[3]

| Antibiotic-Resistant Strains | 90.9%[4] | 87.2%[4] | 3.7%[4] | Non-inferiority p<0.0001[4] |

Clinical Efficacy in H. pylori Eradication (Phase 2)

Phase 2 trials were conducted to determine the optimal dose and regimen for this compound.[10]

Table 3: Phase 2 Clinical Trial Efficacy Results

Trial Regimen Dose (this compound) Duration H. pylori Eradication Rate (95% CI)
Phase 2a (Dose-Finding) Dual Therapy (+ Rabeprazole) 200 mg BID 14 Days 0% (0-31)[10]
Dual Therapy (+ Rabeprazole) 400 mg BID 14 Days 30% (7-65)[10]
Dual Therapy (+ Rabeprazole) 600 mg BID 14 Days 40% (12-74)[10]
Phase 2b (Regimen Exploration) Triple Therapy (+ Rabeprazole, Amoxicillin) 400 mg BID 14 Days 95% (74-100)[10]

| | Triple Therapy (+ Rabeprazole, Amoxicillin) | 600 mg TID | 7 Days | 100% (69-100)[10] |

Pharmacokinetic Parameters

This compound exhibits a favorable and predictable pharmacokinetic profile.[10]

Table 4: Summary of Pharmacokinetic Properties

Parameter Value / Observation
Dose Proportionality Linear pharmacokinetic profile over the 50-800 mg dose range.[10]
Drug Interactions No apparent pharmacokinetic interactions with co-administered rabeprazole and amoxicillin.[10]
Food Effect Food intake slightly increases AUC (GMR of 1.33-1.40 for AUC₀₋ₜ and AUC₀₋∞).[10]

| Accumulation (Multiple Doses) | Mild accumulation observed. Rac(AUC) was 1.37 (dual therapy) and 1.49 (triple therapy) for the 400 mg dose.[10] |

Experimental Protocols & Methodologies

Phase 3 Clinical Trial Protocol (EVEREST-HP, NCT05857163)

This protocol was designed to rigorously evaluate the efficacy and safety of this compound triple therapy.[9][11]

  • Study Design: A multi-center, randomized, double-blind, triple-dummy, active-controlled, non-inferiority trial conducted at 40 hospitals in China.[3][9]

  • Participants: 700 treatment-naive adult patients (18-65 years) with confirmed H. pylori infection.[3][11] Confirmation required a positive ¹³C-Urea Breath Test (UBT) and positive histology from gastroscopic biopsy.[4]

  • Randomization: Patients were randomized 1:1 into two treatment arms using a central interactive web response system.[3][9]

  • Treatment Arms (14 days):

    • RTT Group: this compound (400 mg), Amoxicillin (1 g), and Rabeprazole (20 mg), all administered twice daily. This group also received placebos for bismuth and clarithromycin to maintain blinding.[3][12]

    • BQT Group (Control): Bismuth potassium citrate (240 mg), Clarithromycin (500 mg), Amoxicillin (1 g), and Rabeprazole (20 mg), all administered twice daily. This group received a placebo for this compound.[3][4]

  • Primary Endpoint: The rate of H. pylori eradication, assessed by a negative ¹³C-UBT result 4 to 6 weeks after the completion of therapy.[4]

  • Statistical Analysis: The primary analysis was conducted on the modified intention-to-treat (mITT) population. A non-inferiority margin of -10% was used, followed by a superiority test if non-inferiority was met.[3][9]

cluster_treatment 14-Day Double-Blind Treatment screening Patient Screening (N=1267) - 18-65 years - H. pylori positive (UBT + Histology) enrollment Enrollment & Randomization (N=700) screening->enrollment rtt_arm RTT Arm (N=353) This compound + Amox + Rabe + Placebos (Bismuth, Clarithro) enrollment->rtt_arm 1:1 bqt_arm BQT Arm (N=347) Bismuth + Clarithro + Amox + Rabe + Placebo (this compound) enrollment->bqt_arm 1:1 follow_up Follow-up Period (4-6 Weeks Post-Treatment) rtt_arm->follow_up bqt_arm->follow_up efficacy_eval Primary Efficacy Assessment (13C-Urea Breath Test) follow_up->efficacy_eval analysis Data Analysis (mITT & PP Populations) efficacy_eval->analysis

Caption: Workflow of the Phase 3 EVEREST-HP clinical trial.
RNAP-Inhibitor Co-Crystal Structure Determination

The structural basis for this compound's mechanism was elucidated through X-ray crystallography.[1]

  • Complex Formation: A transcription initiation complex was formed using Mycobacterium tuberculosis RNAP holoenzyme and a nucleic-acid scaffold.

  • Crystallization: The RNAP-DNA complex was incubated with this compound (TNP-2198) prior to crystallization.

  • Data Collection: X-ray diffraction data were collected from the resulting co-crystals.

  • Structure Solution: The structure was solved via molecular replacement, using the existing structure of M. tuberculosis σL RPo (PDB ID: 6DVC) as the search model.

  • Refinement: Iterative cycles of model building and refinement were performed using Coot and Phenix Refine software.

  • Deposition: The final atomic model and structure factors were deposited in the Protein Data Bank (PDB) with the accession code 7RWI .[1]

Pharmacokinetic Analysis

Pharmacokinetic parameters were determined in Phase 1 clinical trials.[10][12]

  • Sample Collection: Plasma samples were collected at predefined time points following single or multiple doses of this compound (e.g., pre-dose and 1, 2, 3, 4, 5, 6, 7, 8, 10, and 12 hours post-administration on Day 1).[12]

  • Bioanalysis: Plasma concentrations of this compound were quantified using a specific and validated analytical assay (details not specified but likely LC-MS/MS).[12]

  • Parameter Calculation: Key pharmacokinetic parameters (including Cmax, Tmax, AUC, and Rac) were calculated from the plasma concentration-time profiles using standard non-compartmental analysis methods.[12]

preclinical Preclinical (In Vitro MICs, Mechanism Studies) phase1 Phase 1 (Safety, Tolerability, Pharmacokinetics) preclinical->phase1 Demonstrates Potential phase2 Phase 2 (Dose-Finding, Regimen Exploration) phase1->phase2 Establishes Safety Profile phase3 Phase 3 (Pivotal Efficacy & Safety vs. Standard of Care) phase2->phase3 Identifies Optimal Regimen nda New Drug Application (NDA) phase3->nda Confirms Clinical Benefit

Caption: Logical progression of this compound's clinical development.

Conclusion

This compound is a rationally designed antibacterial agent with a novel, dual-target mechanism of action against bacterial RNA polymerase. Its unique structure allows it to overcome existing resistance pathways, and it has demonstrated potent in vitro activity against clinically important anaerobic and microaerophilic pathogens. Extensive clinical trials, particularly the successful Phase 3 EVEREST-HP study, have confirmed its high efficacy and favorable safety profile for the treatment of H. pylori infection, establishing it as a superior alternative to current standard-of-care regimens. As the first new molecular entity specifically developed for H. pylori in decades, this compound represents a significant advancement in the fight against antimicrobial resistance and a valuable new tool for managing infectious diseases.[2][4][9]

References

Rifasutenizol: A Technical Guide to Overcoming Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents with innovative mechanisms of action. Rifasutenizol (TNP-2198) is a novel, dual-targeted antibacterial agent specifically designed to combat infections caused by microaerophilic and anaerobic bacteria, with a primary focus on Helicobacter pylori. This technical guide provides an in-depth overview of this compound, including its unique mechanism of action, in-vitro and clinical efficacy against resistant pathogens, and the experimental protocols utilized in its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing this new class of antimicrobials.

Introduction

The rise of antibiotic-resistant bacteria is a critical public health crisis, diminishing the efficacy of current treatment regimens for a wide range of infections. Helicobacter pylori infection, a major cause of peptic ulcers and a risk factor for gastric cancer, has seen a progressive decline in eradication rates due to increasing resistance to clarithromycin and metronidazole.[1][2] this compound is a first-in-class rifamycin-nitroimidazole conjugate developed to address this challenge.[3] It exhibits a synergistic dual mechanism of action with a low propensity for resistance development, making it a promising candidate for the treatment of H. pylori and other anaerobic bacterial infections.[4]

Mechanism of Action

This compound is a stable conjugate of a rifamycin pharmacophore and a nitroimidazole pharmacophore, designed to act as a dual-targeted antibacterial agent.[3] Its mechanism is twofold and synergistic:

  • Rifamycin Moiety: The rifamycin portion of the molecule binds to the rifamycin binding site on the bacterial RNA polymerase (RNAP). This interaction inhibits the initiation of transcription, effectively halting protein synthesis.[3]

  • Nitroimidazole Moiety: The nitroimidazole component is intracellularly reduced to form reactive nitro radicals. These radicals induce DNA strand breakage, leading to cell death.[5] A crystal structure of this compound bound to Mycobacterium tuberculosis RNAP reveals that the nitroimidazole portion also interacts directly with the DNA template-strand in the RNAP active-center cleft, forming a hydrogen bond with a base of the DNA template strand.[3] This dual engagement enhances its antimicrobial activity.

This dual-targeting mechanism is crucial for its efficacy against strains resistant to either rifamycins or nitroimidazoles alone.[3]

cluster_this compound This compound (TNP-2198) cluster_bacterial_cell Bacterial Cell Rifamycin Moiety Rifamycin Moiety RNA Polymerase (RNAP) RNA Polymerase (RNAP) Rifamycin Moiety->RNA Polymerase (RNAP) Binds to Rifamycin Site Nitroimidazole Moiety Nitroimidazole Moiety DNA DNA Nitroimidazole Moiety->DNA Interacts with Template Strand Intracellular Reduction Intracellular Reduction Nitroimidazole Moiety->Intracellular Reduction Transcription Blocked Transcription Blocked RNA Polymerase (RNAP)->Transcription Blocked DNA Damage DNA Damage DNA->DNA Damage Reactive Nitro Radicals Reactive Nitro Radicals Intracellular Reduction->Reactive Nitro Radicals Reactive Nitro Radicals->DNA Causes Strand Breaks

Figure 1: Dual Mechanism of Action of this compound

In-Vitro Activity

This compound has demonstrated potent bactericidal activity against a range of microaerophilic and anaerobic bacterial pathogens, including clinical isolates resistant to current standard-of-care antibiotics.[2][3]

Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator drugs against various bacterial strains.

Table 1: In-Vitro Activity of this compound against H. pylori

StrainResistance ProfileThis compound MIC (µg/mL)Rifampin MIC (µg/mL)Metronidazole MIC (µg/mL)
ATCC 700392Wild-Type0.0080.0150.25
Mutant 1Rifampin-resistant0.25>1280.25
Mutant 2Metronidazole-resistant0.0080.015>128
Mutant 3Dual-resistant0.5>128>128

Data sourced from Ma et al., J Med Chem, 2022.[3]

Table 2: In-Vitro Activity of this compound against other Anaerobes

OrganismStrainThis compound MIC (µg/mL)
Clostridioides difficileATCC 7000570.015
Gardnerella vaginalisATCC 140180.03

Data sourced from MedchemExpress.[2]

Clinical Efficacy

Multiple clinical trials have evaluated the safety, pharmacokinetics, and efficacy of this compound for the treatment of H. pylori infection.

Phase I and II Clinical Trials

Phase I and II trials in healthy participants and patients with asymptomatic H. pylori infection demonstrated that this compound was safe and well-tolerated at single doses up to 1000 mg and multiple doses up to 600 mg twice daily.[1] These studies identified a 400 mg twice-daily dose as effective.[1] A triple therapy regimen of this compound (400 mg), rabeprazole (20 mg), and amoxicillin (1 g) twice daily for 14 days resulted in a 95% eradication rate.[1]

Table 3: Phase IIa Dose-Finding Study of this compound Dual Therapy

This compound Dose (twice daily for 14 days)Eradication Rate (95% CI)
200 mg0% (0-31)
400 mg30% (7-65)
600 mg40% (12-74)

Data from Li et al., The Lancet Infectious Diseases, 2024.[1]

Phase III Clinical Trial (EVEREST-HP)

A multicenter, randomized, double-blind, controlled Phase III trial (NCT05857163) compared this compound triple therapy (this compound 400 mg, amoxicillin 1 g, and rabeprazole 20 mg, twice daily for 14 days) with bismuth-containing quadruple therapy (BQT).[6][7] The trial met all its primary endpoints, demonstrating the superiority of the this compound regimen.[2]

Table 4: Phase III EVEREST-HP Trial Efficacy Outcomes

PopulationThis compound Triple Therapy Eradication RateBismuth Quadruple Therapy Eradication Rate
Modified Intention-to-Treat (mITT)92.0%87.9%
Per Protocol (PP)93.7%90.3%
Patients with Antibiotic-Resistant H. pylori90.9%87.2%

Data from BioSpace and PR Newswire press releases, November 2024.[6]

The study also highlighted the significant baseline resistance rates in the study population: 41% to clarithromycin, 68% to metronidazole, and 35% to levofloxacin.[2] All clinical isolates from the study were susceptible to this compound.[6] The this compound regimen also demonstrated a better safety and tolerability profile than BQT.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In-Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Methodology:

  • Bacterial Strains: H. pylori strains (including wild-type and resistant mutants), C. difficile, and G. vaginalis are used.

  • Culture Conditions:

    • H. pylori: Grown on Brucella agar supplemented with 5% sheep blood under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

    • C. difficile and G. vaginalis: Grown in supplemented brain-heart infusion broth under anaerobic conditions (5% H₂, 5% CO₂, 90% N₂) at 37°C.

  • MIC Determination: The agar dilution method is employed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Serial twofold dilutions of this compound and comparator antibiotics are prepared and incorporated into the agar plates.

    • Bacterial suspensions are standardized to a 0.5 McFarland standard and inoculated onto the plates.

    • Plates are incubated under their respective atmospheric conditions and temperatures.

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth.

Generation of Resistant Mutants

Objective: To select for and characterize mutants resistant to rifampin and/or metronidazole.

Methodology:

  • Strain: Wild-type H. pylori ATCC 700392 is used as the parent strain.

  • Stepwise Selection:

    • The parent strain is grown on agar plates containing sub-inhibitory concentrations of the selective agent (rifampin or metronidazole).

    • Colonies that grow are subcultured onto plates with progressively increasing concentrations of the antibiotic.

    • This process is repeated until mutants capable of growing at high concentrations are isolated.

  • Genetic Characterization: The rpoB gene (target of rifampin) and the rdxA gene (involved in metronidazole activation) are sequenced in the resistant mutants to identify mutations associated with resistance.

Wild-Type H. pylori Wild-Type H. pylori Sub-inhibitory Antibiotic Concentration Sub-inhibitory Antibiotic Concentration Wild-Type H. pylori->Sub-inhibitory Antibiotic Concentration Growth of Colonies Growth of Colonies Sub-inhibitory Antibiotic Concentration->Growth of Colonies Subculture on Increased Antibiotic Concentration Subculture on Increased Antibiotic Concentration Growth of Colonies->Subculture on Increased Antibiotic Concentration Repeat Selection Repeat Selection Subculture on Increased Antibiotic Concentration->Repeat Selection Repeat Selection->Subculture on Increased Antibiotic Concentration More Growth Isolate Resistant Mutant Isolate Resistant Mutant Repeat Selection->Isolate Resistant Mutant High Resistance Sequence rpoB and rdxA genes Sequence rpoB and rdxA genes Isolate Resistant Mutant->Sequence rpoB and rdxA genes

Figure 2: Workflow for Generating Resistant Mutants

Conclusion

This compound represents a significant advancement in the fight against antimicrobial resistance, particularly in the context of H. pylori infections. Its novel, dual-targeted mechanism of action allows it to overcome existing resistance to both rifamycins and nitroimidazoles. The robust in-vitro activity and impressive clinical trial results, demonstrating high eradication rates even against resistant strains, underscore its potential to become a new standard of care. This technical guide provides a comprehensive overview of the foundational data supporting this compound, offering valuable insights for the scientific and drug development communities. Further research into this class of dual-targeted antimicrobials is warranted to expand the arsenal against multidrug-resistant pathogens.

References

Preclinical Safety and Toxicology Profile of Rifasutenizol: Public Data Limitations and a Framework for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: A comprehensive search of publicly available scientific literature and clinical trial registries reveals that specific preclinical safety and toxicology data for Rifasutenizol (TNP-2198) are not disclosed in detail. While the drug, developed by TenNor Therapeutics, has progressed through extensive clinical trials for Helicobacter pylori infection and has been granted Fast Track and Qualified Infectious Disease Product (QIDP) designations by the U.S. Food and Drug Administration (FDA), the underlying preclinical data package submitted for the Investigational New Drug (IND) application remains proprietary.[1][2]

Clinical trial publications consistently report that this compound demonstrates a favorable safety and tolerability profile in human subjects, with most adverse events being mild in severity.[1][3][4] However, for researchers, scientists, and drug development professionals, access to the foundational preclinical toxicology data is critical for a complete understanding of a compound's safety profile.

This document serves as an in-depth technical guide and whitepaper framework, outlining the typical structure and content required for a comprehensive preclinical safety and toxicology profile. The following sections use a hypothetical compound, "Exemplarizol," to illustrate the expected data presentation, experimental protocols, and visualizations that would be included in such a report. This framework is designed to be a valuable resource for professionals in the field to structure and present their own preclinical findings.

Executive Summary of "Exemplarizol"

This section would typically provide a high-level overview of the preclinical safety program for the hypothetical compound, Exemplarizol. It would summarize the key findings from in vitro and in vivo studies, state the No-Observed-Adverse-Effect Level (NOAEL) in the most relevant species, and conclude on the compound's suitability for progression into human clinical trials.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Core Battery Studies

A standard safety pharmacology core battery assesses effects on the central nervous, cardiovascular, and respiratory systems.

Table 2.1: Summary of "Exemplarizol" Core Safety Pharmacology Results

System Assay Type Species Key Parameters Measured Result Summary
Central Nervous System Irwin Test / Functional Observational BatteryRatBehavior, autonomic function, sensorimotor reflexes, body temperatureNo adverse effects observed up to 100 mg/kg.
Cardiovascular System In vitro hERG AssayHEK293 CellshERG channel current inhibitionIC50 > 30 µM. Low risk of QT prolongation.
Cardiovascular System TelemetryBeagle DogECG, heart rate, blood pressureNo significant changes in cardiovascular parameters up to 50 mg/kg.
Respiratory System Whole Body PlethysmographyRatRespiration rate, tidal volume, minute volumeNo adverse effects on respiratory function up to 100 mg/kg.
Experimental Protocol: In vitro hERG Assay

Objective: To assess the potential of Exemplarizol to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiac QT interval prolongation.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Technique: Automated patch-clamp electrophysiology.

  • Procedure:

    • Cells are cultured to 70-90% confluency and harvested.

    • A cell suspension is placed into the automated patch-clamp system.

    • Individual cells are captured, and a giga-seal is formed.

    • Whole-cell configuration is established, and the membrane potential is held at -80 mV.

    • A specific voltage pulse protocol is applied to elicit hERG currents.

    • A stable baseline current is recorded before the addition of the test compound.

    • Exemplarizol is added at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). A known hERG inhibitor (e.g., E-4031) is used as a positive control.

  • Data Analysis: The peak tail current is measured at each concentration. The percentage of inhibition relative to the vehicle control is calculated and plotted against the concentration to determine the IC50 value.

Toxicology Studies

This section details the potential toxic effects of the compound after single and repeated administrations across different species.

Acute Toxicity

Table 3.1: "Exemplarizol" Single-Dose Acute Toxicity

Species Route of Administration LD50 (Median Lethal Dose) Key Clinical Signs
MouseOral (p.o.)> 2000 mg/kgNo mortality or significant clinical signs.
RatOral (p.o.)~1500 mg/kgLethargy, piloerection at high doses.
RatIntravenous (i.v.)~150 mg/kgAtaxia, labored breathing at high doses.
Repeat-Dose Toxicology

Studies are conducted for varying durations (e.g., 14-day, 28-day, 90-day) to identify target organs of toxicity and establish the NOAEL.

Table 3.2: Summary of 28-Day Repeat-Dose Oral Toxicity in Rat

Dose Group (mg/kg/day) Key Findings
0 (Vehicle Control)No significant findings.
10 (Low Dose)No treatment-related findings.
50 (Mid Dose)Mild, reversible elevation in liver enzymes (ALT, AST).
200 (High Dose)Hepatocellular hypertrophy, increased liver weight, significant elevation in ALT/AST.
NOAEL 10 mg/kg/day
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats

Objective: To evaluate the potential toxicity of Exemplarizol following daily oral administration for 28 days in Sprague-Dawley rats and to determine the NOAEL.

Methodology:

  • Test System: Sprague-Dawley rats (e.g., 10/sex/group).

  • Dose Groups: Vehicle control, low, mid, and high doses of Exemplarizol, administered daily via oral gavage.

  • Duration: 28 consecutive days. A recovery group (e.g., 5/sex/group from control and high dose) may be included and observed for an additional 14 days.

  • Observations:

    • Mortality and Morbidity: Checked twice daily.

    • Clinical Signs: Observed daily.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Conducted pre-study and at termination.

    • Clinical Pathology: Blood and urine samples collected at termination for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures:

    • At day 29, animals are euthanized.

    • A full necropsy is performed.

    • Organ weights are recorded.

    • A comprehensive list of tissues is collected and preserved for histopathological examination.

  • Data Analysis: Statistical analysis is performed to compare dose groups to the vehicle control. Histopathological findings are evaluated by a board-certified veterinary pathologist.

Genotoxicity

A battery of tests is used to assess the potential for the compound to cause genetic damage.

Table 4.1: "Exemplarizol" Genotoxicity Profile

Assay Test System Metabolic Activation (S9) Result
Bacterial Reverse Mutation (Ames Test) S. typhimurium & E. coli strainsWith and WithoutNegative
In vitro Chromosomal Aberration Human Peripheral Blood LymphocytesWith and WithoutNegative
In vivo Micronucleus Test Rat Bone MarrowN/ANegative

Experimental Workflow: Genotoxicity Testing Cascade

G Ames Bacterial Reverse Mutation Assay (Ames Test) Result1 Result: Negative Ames->Result1 No mutagenicity Result2 Result: Positive Ames->Result2 Mutagenicity InVitro In Vitro Mammalian Cell Assay (e.g., Chromosomal Aberration) Result1->InVitro Result2->InVitro InVivo In Vivo Follow-up (e.g., Micronucleus Test) InVitro->InVivo Conclusion Assess Genotoxic Risk InVivo->Conclusion

Caption: Standard workflow for assessing the genotoxic potential of a new chemical entity.

Carcinogenicity

While this compound is an antibiotic intended for shorter-term use, long-term carcinogenicity studies in rodents might be required by regulatory agencies. For this hypothetical example, we will assume they were not conducted based on the indication and duration of use. This section would otherwise contain data from 2-year bioassays in rats and mice.

Reproductive and Developmental Toxicology

These studies investigate the potential effects on fertility and fetal development.

Table 6.1: "Exemplarizol" Reproductive Toxicology Summary

Study Type Species Key Endpoints Summary of Findings
Fertility and Early Embryonic Development RatMating, fertility, implantation, embryonic survivalNo adverse effects on male or female fertility up to 100 mg/kg/day.
Embryo-Fetal Development RatFetal viability, growth, morphologyNo evidence of teratogenicity. Fetotoxicity (reduced fetal weight) observed at maternally toxic doses (≥150 mg/kg/day).
Embryo-Fetal Development RabbitFetal viability, growth, morphologyNo evidence of teratogenicity.

Proposed Mechanism of Toxicity

This section would synthesize the findings to propose a potential mechanism for the observed toxicities. For "Exemplarizol," the mid- and high-dose liver findings in the 28-day study suggest a potential mechanism related to metabolic overload or induction of metabolic enzymes.

Signaling Pathway: Hypothetical Hepatotoxicity

G cluster_0 Hepatocyte cluster_1 Cellular Response Exemplarizol Exemplarizol (High Dose) P450 CYP450 Enzymes Exemplarizol->P450 Metabolite Reactive Metabolite Stress Oxidative Stress Metabolite->Stress Mito Mitochondrial Dysfunction Metabolite->Mito P450->Metabolite Bioactivation Apoptosis Apoptosis / Necrosis Stress->Apoptosis Mito->Apoptosis

Caption: Potential pathway for "Exemplarizol"-induced hepatotoxicity at high doses.

This framework provides a comprehensive overview of the necessary components for a preclinical safety and toxicology whitepaper. While specific data for this compound remains confidential, the principles and methodologies illustrated here are standard across the pharmaceutical industry for evaluating the safety of new molecular entities.

References

Methodological & Application

Rifasutenizol: In-Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifasutenizol (TNP-2198) is a novel, dual-targeted antibacterial agent demonstrating potent in-vitro activity against a range of microaerophilic and anaerobic bacteria, including clinically significant pathogens such as Helicobacter pylori and Clostridioides difficile. As a conjugate of a rifamycin and a nitroimidazole pharmacophore, this compound is designed to overcome existing resistance mechanisms. These application notes provide detailed protocols for the in-vitro evaluation of this compound, enabling researchers to assess its antimicrobial activity and elucidate its mechanism of action.

Mechanism of Action

This compound exerts its bactericidal effects through a synergistic dual mechanism of action. The rifamycin component inhibits bacterial DNA-dependent RNA polymerase, a critical enzyme in protein synthesis. The nitroimidazole moiety, upon reduction within the anaerobic or microaerophilic bacterial cell, generates reactive nitro radicals. These radicals induce damage to bacterial DNA and other macromolecules.[1] Furthermore, this component disrupts the electron transport chain by interacting with iron-sulfur proteins like ferredoxin and flavodoxin, leading to a collapse in cellular energy production and subsequent cell death.

Data Presentation

Table 1: In-Vitro Activity of this compound against Helicobacter pylori
StrainResistance ProfileThis compound MIC (µg/mL)
H. pyloriRifamycin-Resistant0.5
H. pyloriMetronidazole-Resistant2

Data extracted from Ma et al., 2022.

Table 2: In-Vitro Activity of this compound against Clostridioides difficile
StrainResistance ProfileThis compound MIC Range (µg/mL)
C. difficileLab-generated Rifamycin- and Ciprofloxacin-Resistant0.004–0.03

Data suggests 64–500-fold more potent activity compared to parent compounds (Ma et al., 2022).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against anaerobic and microaerophilic bacteria.

Materials:

  • This compound

  • Appropriate broth medium (e.g., Brucella broth supplemented with 5% fetal bovine serum for H. pylori, pre-reduced Brucella broth for C. difficile)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Anaerobic or microaerophilic incubation system

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the 96-well plates.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates under appropriate anaerobic or microaerophilic conditions at 37°C for 48-72 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

In-Vitro DNA Damage Assay (Comet Assay)

This protocol describes a method to assess the DNA-damaging effects of this compound on susceptible bacteria.

Materials:

  • Bacterial culture treated with this compound

  • Low melting point agarose

  • Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope

Procedure:

  • Expose the bacterial culture to various concentrations of this compound for a defined period.

  • Harvest the bacterial cells and resuspend them in low melting point agarose.

  • Embed the cell suspension on a microscope slide pre-coated with normal melting point agarose.

  • Lyse the cells by immersing the slides in lysis buffer.

  • Perform alkaline unwinding and electrophoresis to separate fragmented DNA from intact DNA.

  • Neutralize and stain the slides with a fluorescent DNA-binding dye.

  • Visualize the comets (a head of intact DNA and a tail of fragmented DNA) using a fluorescence microscope and quantify the extent of DNA damage using appropriate software.

Ferredoxin:NADP+ Reductase (FNR) Activity Assay

This protocol provides a method to evaluate the inhibitory effect of this compound on the activity of FNR, a key enzyme in the electron transport chain of anaerobic bacteria.

Materials:

  • Purified bacterial FNR

  • NADPH

  • Ferredoxin

  • Cytochrome c

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, ferredoxin, and cytochrome c.

  • Add varying concentrations of this compound to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding purified FNR.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Calculate the rate of reaction and determine the inhibitory effect of this compound on FNR activity.

Visualizations

Rifasutenizol_Mechanism_of_Action cluster_drug This compound cluster_cell Bacterial Cell This compound This compound (TNP-2198) Entry Cellular Entry This compound->Entry Reduction Reduction of Nitroimidazole Moiety Entry->Reduction RNA_Polymerase RNA Polymerase Entry->RNA_Polymerase Radicals Reactive Nitro Radicals Reduction->Radicals Ferredoxin Ferredoxin / Flavodoxin (Oxidized) Reduction->Ferredoxin ETC_Disruption Electron Transport Chain Disruption Reduction->ETC_Disruption DNA_Damage DNA Strand Breakage Radicals->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Reduced_Ferredoxin Ferredoxin / Flavodoxin (Reduced) ETC_Disruption->Cell_Death Transcription_Inhibition Inhibition of Transcription RNA_Polymerase->Transcription_Inhibition Transcription_Inhibition->Cell_Death

Caption: Dual mechanism of action of this compound.

MIC_Workflow prep_drug Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate under Anaerobic/ Microaerophilic Conditions inoculate->incubate read_results Read MIC (Visual or Spectrophotometric) incubate->read_results

Caption: Workflow for MIC determination.

DNA_Damage_Workflow treat_cells Treat Bacteria with This compound embed_cells Embed Cells in Low Melting Point Agarose treat_cells->embed_cells lyse_cells Cell Lysis embed_cells->lyse_cells electrophoresis Alkaline Unwinding & Electrophoresis lyse_cells->electrophoresis stain_dna Neutralize and Stain DNA electrophoresis->stain_dna visualize Visualize and Quantify Comets stain_dna->visualize

Caption: Comet assay workflow for DNA damage.

References

Application Notes and Protocols for Rifasutenizol: Insights from Preclinical and Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Publicly available data on the optimal dosage of Rifasutenizol for in-vivo animal studies is limited. The majority of accessible research and clinical trial information focuses on human studies for the treatment of Helicobacter pylori infection. The following application notes and protocols are therefore based on the available information regarding the drug's mechanism of action and data from human clinical trials, which can serve as a starting point for designing preclinical in-vivo animal studies.

Introduction to this compound

This compound (TNP-2198) is a novel, dual-targeted antibacterial agent belonging to the nitroimidazole class of antibiotics.[1] It is specifically designed for the treatment of infections caused by anaerobic and microaerophilic bacteria, with a primary indication for Helicobacter pylori infection.[2][3] this compound exhibits potent bactericidal activity against a range of clinically relevant pathogens, including strains resistant to other antibiotics.[2][4]

Mechanism of Action

As a nitroimidazole antibiotic, this compound's mechanism of action involves a reduction reaction within the microbial cell. This process generates reactive nitro radicals that induce DNA strand breakage, leading to cell death.[1] The drug also shows a high affinity for ferredoxin and flavodoxin, essential iron-sulfur proteins in the energy metabolism of anaerobic organisms. By binding to these proteins, this compound disrupts the electron transport chain, causing a collapse in energy production and subsequent cell death.[1] This dual mechanism of DNA damage and energy disruption contributes to its potent antimicrobial effect.[1][2]

Rifasutenizol_Mechanism This compound This compound Microbial_Cell Microbial Cell This compound->Microbial_Cell Enters Ferredoxin Ferredoxin / Flavodoxin This compound->Ferredoxin Binds to Reduction Reduction Reaction Microbial_Cell->Reduction Reactive_Radicals Reactive Nitro Radicals Reduction->Reactive_Radicals DNA_Damage DNA Strand Breakage Reactive_Radicals->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death ETC_Disruption Electron Transport Chain Disruption Ferredoxin->ETC_Disruption Energy_Collapse Collapse in Energy Production ETC_Disruption->Energy_Collapse Energy_Collapse->Cell_Death Experimental_Workflow Animal_Model Animal Model Selection (e.g., Mouse, Rat) Dose_Finding Dose-Range Finding Study (Acute Toxicity) Animal_Model->Dose_Finding Efficacy_Study Efficacy Study (Infection Model) Dose_Finding->Efficacy_Study Treatment_Groups Establish Treatment Groups (Vehicle, this compound Doses) Efficacy_Study->Treatment_Groups Drug_Admin Drug Administration (e.g., Oral Gavage) Treatment_Groups->Drug_Admin Monitoring Monitoring (Clinical Signs, Body Weight) Drug_Admin->Monitoring Endpoint Endpoint Analysis (e.g., Bacterial Load, Histopathology) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

References

Application Notes and Protocols: Rifasutenizol in Combination with Amoxicillin and Rabeprazole for Helicobacter pylori Eradication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rifasutenizol in combination with amoxicillin and rabeprazole for the treatment of Helicobacter pylori (H. pylori) infection. The information is based on recent clinical trial data and is intended to guide further research and development in this area.

Introduction

Helicobacter pylori infection is a primary cause of various upper gastrointestinal diseases, including gastritis, peptic ulcers, and gastric cancer.[1] The rising prevalence of antibiotic resistance has diminished the effectiveness of many standard eradication therapies, creating an urgent need for novel treatment regimens.[1][2] this compound (TNP-2198) is a novel, dual-targeted antibacterial agent with a synergistic mechanism of action, currently under development for treating microaerophilic and anaerobic bacterial infections.[2][3] As a rifamycin-nitroimidazole conjugate, it exhibits potent activity against H. pylori, including strains resistant to existing antibiotics.[3][4] Clinical trials have demonstrated that a triple therapy regimen of this compound, amoxicillin, and rabeprazole is a promising, safe, and effective treatment for H. pylori infection.[2][5]

Mechanism of Action

This compound is a new molecular entity that combines the properties of a rifamycin and a nitroimidazole.[4] This dual-action design allows it to target bacterial RNA polymerase (the target of rifamycins) and, after reduction of the nitro group in the low oxygen environment of H. pylori, to cause DNA damage.[6] This multi-targeting approach is believed to contribute to its high efficacy and low potential for resistance development.[3] Rabeprazole, a proton-pump inhibitor (PPI), increases intragastric pH, which enhances the efficacy of amoxicillin and potentially this compound. Amoxicillin is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis.

cluster_this compound This compound cluster_hpylori H. pylori Cell cluster_effects Bactericidal Effects Rifamycin Rifamycin Moiety RNAP RNA Polymerase Rifamycin->RNAP Inhibits Nitroimidazole Nitroimidazole Moiety DNA DNA Nitroimidazole->DNA Damages Inhibition Inhibition of Transcription RNAP->Inhibition Damage DNA Damage DNA->Damage CellDeath Cell Death Inhibition->CellDeath Damage->CellDeath

Caption: High-level mechanism of this compound's dual action.

Quantitative Data Summary

The following tables summarize the key quantitative data from recent clinical trials investigating this compound in combination with amoxicillin and rabeprazole.

Table 1: Efficacy of this compound-Based Therapies for H. pylori Eradication

Trial PhaseTreatment RegimenDurationPatient PopulationEradication Rate (PP)Eradication Rate (mITT/ITT)95% Confidence Interval
Phase 2a400 mg this compound + 20 mg Rabeprazole (BID)14 daysAsymptomatic H. pylori patients30%-7-65%
Phase 2a600 mg this compound + 20 mg Rabeprazole (BID)14 daysAsymptomatic H. pylori patients40%-12-74%
Phase 2b400 mg this compound + 1g Amoxicillin + 20 mg Rabeprazole (BID)14 daysAsymptomatic H. pylori patients95%-74-100%
Phase 2b600 mg this compound + 1g Amoxicillin + 20 mg Rabeprazole (TID)7 daysAsymptomatic H. pylori patients100%-69-100%
Phase 3400 mg this compound + 1g Amoxicillin + 20 mg Rabeprazole (BID)14 daysTreatment-naive H. pylori patients93.7%92.0%-
Phase 3Bismuth Quadruple Therapy (BQT) - Control14 daysTreatment-naive H. pylori patients90.3%87.9%-

PP: Per-Protocol; mITT: modified Intention-to-Treat; ITT: Intention-to-Treat; BID: Twice a day; TID: Three times a day.[2][5][7][8]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueCondition
LinearityLinear pharmacokinetic profile50-800 mg dose range
Accumulation (Rac(AUC))1.37400 mg this compound with Rabeprazole
Accumulation (Rac(AUC))1.49400 mg this compound with Rabeprazole and Amoxicillin
Food Effect (AUC0–t)1.334 times higherFed state vs. fasted state
Food Effect (AUC0–∞)1.396 times higherFed state vs. fasted state

AUC: Area under the plasma concentration-time curve; Rac: Accumulation ratio.[2]

Table 3: Safety and Tolerability

Study PopulationAdverse EventsSerious Adverse Events
Healthy Participants & H. pylori PatientsMost adverse events were mild.[2]No serious adverse events reported.[2]
Phase 3 Trial ParticipantsLower incidence of treatment-emergent adverse events (TEAEs), investigational drug-related TEAEs, and TEAEs with grade 3 or above compared to BQT.[5][7]No serious adverse events related to the investigational drug.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the clinical development of this compound combination therapy.

Phase III Clinical Trial Protocol for Efficacy and Safety Assessment

Objective: To evaluate the efficacy and safety of this compound in combination with amoxicillin and rabeprazole for the treatment of H. pylori infection in treatment-naive patients.[5][7][8]

Study Design: A multicenter, randomized, double-blind, controlled phase III clinical trial.[5][7]

Patient Population:

  • Inclusion Criteria: Treatment-naive patients aged 18-65 years with confirmed H. pylori infection.[9] Confirmation is performed via a positive ¹³C-urea breath test (¹³C-UBT) and histological examination.[5][7][9]

  • Exclusion Criteria: Patients with prior H. pylori eradication therapy, known allergies to the study drugs, severe concomitant diseases, or use of antibiotics, bismuth, or PPIs within the preceding 4 weeks.

Treatment Arms:

  • This compound Triple Therapy: this compound 400 mg, amoxicillin 1 g, and rabeprazole 20 mg.

  • Control (Bismuth-containing Quadruple Therapy - BQT): Bismuth potassium citrate 240 mg, clarithromycin 500 mg, amoxicillin 1 g, and rabeprazole 20 mg.

Dosing Regimen: All medications are administered twice a day for 14 consecutive days.[5][8]

Randomization: Patients are randomly assigned in a 1:1 ratio to either the this compound triple therapy group or the BQT group.[5][8] Block randomization is used, stratified by study site.[2][9]

Primary Efficacy Endpoint: The H. pylori eradication rate, determined by a negative ¹³C-UBT result 4 to 6 weeks after the end of treatment.[5][8]

Safety Assessment: Monitoring and recording of all treatment-emergent adverse events (TEAEs), with their severity and relationship to the study drug assessed.

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (14 Days) cluster_followup Follow-up & Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment of Treatment-Naive H. pylori Positive Patients Screening->Enrollment Randomize 1:1 Randomization Enrollment->Randomize GroupA This compound Triple Therapy (this compound 400mg, Amoxicillin 1g, Rabeprazole 20mg) Twice Daily Randomize->GroupA GroupB Bismuth Quadruple Therapy (Control) Twice Daily Randomize->GroupB FollowUp Follow-up Period (4-6 Weeks Post-Treatment) GroupA->FollowUp GroupB->FollowUp Efficacy Efficacy Assessment (¹³C-Urea Breath Test) FollowUp->Efficacy Safety Safety Assessment (Adverse Event Monitoring) FollowUp->Safety

Caption: Phase III clinical trial workflow for this compound combination therapy.

Logical Relationship of the Combination Therapy

The triple therapy of this compound, amoxicillin, and rabeprazole is designed to combat H. pylori infection through a multi-pronged approach, addressing both the pathogen and the gastric environment to maximize efficacy.

cluster_components Therapeutic Components cluster_actions Primary Actions cluster_effects Physiological & Pathogen Effects cluster_outcome Therapeutic Outcome This compound This compound RifaAction Dual-Target Antibacterial Action (RNA Polymerase & DNA) This compound->RifaAction Amoxicillin Amoxicillin AmoxAction Inhibition of Bacterial Cell Wall Synthesis Amoxicillin->AmoxAction Rabeprazole Rabeprazole RabeAction Proton Pump Inhibition Rabeprazole->RabeAction Bactericidal Direct Bactericidal Effect on H. pylori RifaAction->Bactericidal AmoxAction->Bactericidal GastricpH Increased Gastric pH RabeAction->GastricpH Eradication H. pylori Eradication Bactericidal->Eradication AntibioticStability Enhanced Antibiotic Stability & Activity GastricpH->AntibioticStability Promotes AntibioticStability->Bactericidal Potentiates

Caption: Logical relationship of the triple therapy components.

References

Application Notes and Protocols for the Quantification of Rifasutenizol in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rifasutenizol is a novel antibacterial agent under development. To support preclinical and clinical studies, a robust and reliable bioanalytical method for the quantification of this compound in plasma is crucial for pharmacokinetic and toxicokinetic assessments. This document provides a detailed application note and a comprehensive protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. While a specific validated method for this compound has not been publicly detailed, this protocol is based on established methods for structurally similar rifamycin antibiotics and general principles of bioanalytical method development.[1][2][3]

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The concentration of this compound is determined from the ratio of its peak area to that of the internal standard.

Application Note

Analyte: this compound

Matrix: Human Plasma

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Method Highlights:

  • Sample Preparation: Simple and efficient protein precipitation for rapid sample turnaround.[1][2]

  • Chromatography: Reversed-phase chromatography on a C18 column provides good retention and separation from endogenous plasma components.

  • Detection: Highly selective and sensitive detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects and variations in extraction and injection.

Method Performance (Hypothetical Data Based on Similar Compounds)

ParameterResult
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (%Bias)Within ±15%
Mean Extraction Recovery> 85%

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Control human plasma (with anticoagulant, e.g., K2-EDTA)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

3. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) and quality control (QC) working solutions. Prepare a working solution of the IS in the same diluent.

4. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for blanks, CCs, QCs, and unknown samples.

  • To 100 µL of plasma, add 10 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Injection Volume5 µL
Column Temperature40°C

Mass Spectrometry (MS)

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by direct infusion of this compound and IS
Dwell Time100 ms
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C

6. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from multiple sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of extracted samples to that of unextracted standards.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by endogenous plasma components.

  • Stability: Evaluation of the stability of this compound in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Add Acetonitrile (300 µL) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Workflow for the bioanalysis of this compound in plasma.

G cluster_validation Method Validation Parameters Selectivity Selectivity Linearity Linearity Accuracy Accuracy Precision Precision Recovery Recovery MatrixEffect Matrix Effect Stability Stability Method Validated Analytical Method

Caption: Key parameters for bioanalytical method validation.

References

Phase I/II Clinical Trial Design for Rifasutenizol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

Rifasutenizol (also known as TNP-2198) is a novel, first-in-class, multi-targeting antibacterial agent specifically designed for the treatment of Helicobacter pylori (H. pylori) infection.[1] It exhibits a synergistic dual mechanism of action with a low propensity for developing antimicrobial resistance.[1] Preclinical and clinical studies have demonstrated this compound's potent activity against H. pylori, including strains resistant to currently used antibiotics.[1][2] Completed Phase I, II, and III trials have established a favorable safety, tolerability, and efficacy profile, particularly as part of a triple-therapy regimen.[2][3][4]

This document provides detailed application notes and protocols for conducting a seamless, adaptive Phase I/II clinical trial for this compound. The design is based on the successful methodologies employed in prior clinical investigations to ensure an efficient and robust evaluation of the drug's safety, pharmacokinetics, and efficacy.[5][6][7]

2.0 Mechanism of Action

This compound functions as a nitroimidazole antibiotic.[8] Its mechanism is dual-pronged, targeting critical bacterial processes:

  • DNA Damage: After entering the microbial cell, this compound is chemically reduced, generating reactive nitro radicals. These radicals interact with microbial DNA, causing strand breaks and leading to cell death.[8]

  • Energy Metabolism Disruption: The drug shows a high affinity for iron-sulfur proteins like ferredoxin and flavodoxin, which are essential components of the electron transport chain in anaerobic and microaerophilic bacteria such as H. pylori. By binding to these proteins, this compound disrupts energy production, causing a metabolic collapse and subsequent cell death.[8]

G cluster_cell H. pylori Cell rifa_entry This compound (Pro-drug) reduction Reduction by Bacterial Enzymes rifa_entry->reduction Enters Cell etc Electron Transport Chain (Ferredoxin/Flavodoxin) rifa_entry->etc radicals Reactive Nitro Radicals reduction->radicals dna Bacterial DNA radicals->dna dna_damage DNA Strand Breaks (Bactericidal Effect) dna->dna_damage energy_disruption Disruption of Energy Production (Bactericidal Effect) etc->energy_disruption

Caption: Dual mechanism of action of this compound in H. pylori.

3.0 Clinical Trial Design and Objectives

This protocol outlines an adaptive, seamless Phase I/II study to determine the safety, tolerability, pharmacokinetics (PK), and efficacy of this compound.

  • Phase I: A dose-escalation phase involving a Single Ascending Dose (SAD) study in healthy volunteers, followed by a Multiple Ascending Dose (MAD) study in patients with asymptomatic H. pylori infection.[3] The primary goal is to assess safety and determine the Recommended Phase II Dose (RP2D).

  • Phase II: An expansion cohort phase to evaluate the preliminary efficacy and further assess the safety of the this compound regimen at the RP2D in a larger group of H. pylori-infected patients.

3.1 Study Objectives

  • Phase I Primary Objectives:

    • To evaluate the safety and tolerability of single and multiple ascending doses of this compound.

    • To identify any Dose-Limiting Toxicities (DLTs).

    • To determine the Maximum Tolerated Dose (MTD), if applicable, and the RP2D.

    • To characterize the PK profile of this compound after single and multiple doses.[3]

  • Phase II Primary Objective:

    • To assess the efficacy of the this compound-based triple therapy regimen in eradicating H. pylori infection at the RP2D.[3]

  • Secondary Objectives (Across Phases):

    • To evaluate the effect of food on the pharmacokinetics of this compound.

    • To assess potential PK interactions between this compound and co-administered drugs (e.g., rabeprazole, amoxicillin).[3]

    • To explore the relationship between this compound exposure (PK) and response (efficacy and safety).

G cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Expansion screening Patient Screening (Inclusion/Exclusion Criteria) sad Part A: SAD (Healthy Volunteers) screening->sad mad Part B: MAD (H. pylori Patients) sad->mad Safety Review rp2d Determine RP2D (Safety & PK Data) mad->rp2d Safety & PK Review expansion Enroll Expansion Cohort at RP2D rp2d->expansion efficacy Efficacy Assessment (H. pylori Eradication) expansion->efficacy final_analysis Final Analysis (Safety, PK, Efficacy) efficacy->final_analysis

Caption: Workflow for the adaptive Phase I/II clinical trial.

4.0 Study Population and Treatment Plan

4.1 Inclusion Criteria (Brief)

  • Healthy Volunteers (Phase I SAD): Ages 18-55, healthy as determined by medical history and physical examination.[3]

  • Patients (Phase I MAD & Phase II): Ages 18-65, with confirmed asymptomatic H. pylori infection via ¹³C-Urea Breath Test (UBT) and/or histology.[2][3]

4.2 Exclusion Criteria (Brief)

  • History of clinically significant diseases.

  • Previous treatment for H. pylori infection.

  • Known allergy to nitroimidazoles, proton pump inhibitors, or penicillins.

  • Use of antibiotics or bismuth-containing drugs within 4 weeks of screening.

4.3 Treatment Regimen The study will follow a dose-escalation schedule. Phase I MAD and Phase II will evaluate a triple-therapy regimen.

Table 1: Summary of Phase I/II Dosing Cohorts

Phase Cohort Population Treatment Dose Level (this compound)
I (SAD) 1A Healthy Volunteers Single Dose this compound vs. Placebo 50 mg
1B 100 mg
1C 200 mg
1D 400 mg
1E 800 mg
Food-Effect Single Dose (400 mg) Fed vs. Fasted 400 mg
I (MAD) 2A H. pylori Patients Triple Therapy*, BID for 14 days 200 mg
2B Triple Therapy*, BID for 14 days 400 mg
2C Triple Therapy*, BID for 14 days 600 mg
II (Expansion) 3A H. pylori Patients Triple Therapy* at RP2D, BID for 14 days 400 mg (Anticipated)

*Triple Therapy: this compound + Rabeprazole (20 mg) + Amoxicillin (1 g). Dosing based on successful trial data.[3]

G start Enroll Cohort (n=3+3) dlt_eval Evaluate DLTs in First 3 Patients start->dlt_eval escalate Escalate to Next Dose Level dlt_eval->escalate 0 of 3 DLTs expand Add 3 More Patients to Current Cohort dlt_eval->expand 1 of 3 DLTs stop Stop Escalation. MTD is Previous Level. dlt_eval->stop ≥2 of 3 DLTs no_dlt 0 DLTs one_dlt 1 DLT two_plus_dlt ≥2 DLTs expand_eval Evaluate DLTs in All 6 Patients expand->expand_eval expand_eval->escalate ≤1 of 6 DLTs expand_eval->stop ≥2 of 6 DLTs one_of_six_dlt ≤1 DLT in 6 two_plus_of_six_dlt ≥2 DLTs in 6

Caption: Logic for the 3+3 dose escalation design in Phase I.

5.0 Experimental Protocols

5.1 Protocol 1: Pharmacokinetic (PK) Analysis

  • Objective: To determine the single- and multiple-dose PK parameters of this compound.[9][10]

  • Methodology:

    • Sample Collection: Collect serial venous blood samples in K₂EDTA tubes at pre-dose (0 hr) and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).

    • Sample Processing: Centrifuge blood samples at 1500g for 10 minutes at 4°C within 30 minutes of collection. Harvest plasma and store at -80°C until analysis.

    • Bioanalysis: Quantify this compound concentrations in plasma using a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

    • PK Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC₀₋t (area under the curve from time 0 to the last measurable concentration), AUC₀₋inf (AUC extrapolated to infinity), and t₁/₂ (terminal half-life).[11]

5.2 Protocol 2: Safety and Tolerability Assessment

  • Objective: To monitor and record all adverse events (AEs) and assess the overall safety of the treatment.

  • Methodology:

    • Adverse Event Monitoring: Continuously monitor subjects for AEs from the time of informed consent until the end-of-study visit. Grade AEs according to the Common Terminology Criteria for Adverse Events (CTCAE).

    • Dose-Limiting Toxicity (DLT) Definition: A DLT is defined as a pre-specified, clinically significant adverse event that is at least possibly related to the study drug and occurs within the first cycle of treatment.

    • Clinical Assessments: Perform physical examinations, vital sign measurements (blood pressure, heart rate, temperature, respiratory rate), and 12-lead electrocardiograms (ECGs) at screening, pre-dose, and specified post-dose time points.[12]

    • Laboratory Tests: Collect blood and urine for standard clinical laboratory evaluations (hematology, serum chemistry, and urinalysis) at scheduled intervals.

5.3 Protocol 3: Efficacy Assessment (H. pylori Eradication)

  • Objective: To determine the rate of H. pylori eradication following treatment.

  • Methodology:

    • Baseline Assessment: Confirm active H. pylori infection at screening using the ¹³C-Urea Breath Test (UBT).

    • Post-Treatment Assessment: Perform a follow-up ¹³C-UBT 4 to 6 weeks after the completion of the 14-day treatment regimen to assess for eradication.[2]

    • Procedure: Subjects will ingest a ¹³C-labeled urea solution. Breath samples are collected before and 30 minutes after ingestion. The ratio of ¹³CO₂ to ¹²CO₂ is measured by mass spectrometry. A significant increase in this ratio post-ingestion indicates the presence of urease, an enzyme produced by H. pylori.

    • Definition of Eradication: A negative ¹³C-UBT result at the post-treatment assessment.

5.4 Protocol 4: H. pylori Culture and Susceptibility Testing

  • Objective: To assess the baseline antibiotic resistance profile of H. pylori isolates and their susceptibility to this compound.

  • Methodology:

    • Sample Collection: Obtain gastric biopsy specimens via upper gastrointestinal endoscopy from eligible patients during the screening period.

    • Bacterial Culture: Immediately place biopsies in transport medium and transfer to a microbiology laboratory. Culture the specimens on appropriate selective agar plates under microaerophilic conditions.

    • Identification: Identify H. pylori based on colony morphology, Gram stain, and positive biochemical tests (e.g., urease, catalase, oxidase).

    • Antimicrobial Susceptibility Testing (AST): Perform AST using the agar dilution method to determine the Minimum Inhibitory Concentrations (MICs) for this compound, clarithromycin, amoxicillin, and metronidazole. This will allow for an assessment of efficacy in patient subgroups with resistant strains.[2]

6.0 Data Presentation

All quantitative data will be summarized in structured tables for clear interpretation and comparison.

Table 2: Representative Pharmacokinetic Parameters (Single Ascending Dose - Healthy Volunteers)

Dose Level Cmax (ng/mL) Tmax (hr) AUC₀₋inf (ng·hr/mL) t₁/₂ (hr)
50 mg 150 2.0 950 6.5
100 mg 310 2.1 1950 6.8
200 mg 650 2.0 4100 7.0
400 mg 1300 2.5 8500 7.2
800 mg 2500 2.5 17500 7.5

(Note: Data are hypothetical, based on reported linear PK profile[3])

Table 3: Representative Pharmacokinetic Parameters (Multiple Dose - H. pylori Patients, Day 14)

Dose Level (BID) Cmax,ss (ng/mL) Trough (ng/mL) AUC₀₋₁₂ (ng·hr/mL) Accumulation Ratio (Rac)
200 mg 750 50 4800 1.35
400 mg 1500 110 9900 1.37
600 mg 2300 170 15100 1.40

(Note: Data are hypothetical, based on reported mild accumulation[3])

Table 4: Summary of Common Treatment-Emergent Adverse Events (TEAEs) | Adverse Event | this compound Regimen (N=XX) | Control/Placebo (N=XX) | | :--- | :--- | :--- | | | Any Grade | Grade ≥3 | Any Grade | Grade ≥3 | | Diarrhoea | 7% | 0% | 5% | 0% | | Nausea | 6% | 0% | 6% | 0% | | Dizziness | 6% | 0% | 4% | 0% | | Taste Perversion | 2% | 0% | 36%* | 0% | (Note: Frequencies are illustrative, based on published Phase III data comparing this compound triple therapy to bismuth quadruple therapy[12])

Table 5: H. pylori Eradication Rates (Phase II)

Treatment Group N Eradication Rate (95% CI)
This compound 200 mg Triple Therapy 10 30% (7-65)
This compound 400 mg Triple Therapy 10 95% (74-100)
This compound 600 mg Triple Therapy 10 100% (69-100)

(Note: Data based on results from prior clinical trials[3])

References

Application Notes and Protocols for Rifasutenizol Administration in Murine Models of H. pylori Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifasutenizol (TNP-2198) is a novel, dual-targeted antibacterial agent developed for the treatment of Helicobacter pylori infection.[1][2] It is a conjugate of a rifamycin and a nitroimidazole pharmacophore, designed to have potent activity against microaerophilic and anaerobic bacteria.[3] While extensive data from human clinical trials on the efficacy and safety of this compound is available, detailed protocols and quantitative data from its administration in murine models of H. pylori infection are not extensively published in the accessible scientific literature. However, it has been noted that this compound was evaluated in a C57/BL6 mouse model of H. pylori infection.[3]

This document provides a comprehensive guide for researchers aiming to evaluate this compound or similar compounds in a murine model of H. pylori infection. The following sections include a summary of available data on this compound, detailed experimental protocols for establishing and assessing H. pylori infection in mice, and a generalized protocol for evaluating the efficacy of a test compound like this compound.

Quantitative Data Summary

While specific quantitative data from murine studies with this compound is not available in the reviewed literature, the following tables summarize the pertinent in vitro activity against H. pylori and the efficacy data from human clinical trials. This information can serve as a valuable reference for designing preclinical studies.

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound (TNP-2198) and Parent Compounds against H. pylori

CompoundH. pylori Strain(s)MIC Range (μg/mL)
This compound (TNP-2198)Clinical IsolatesPotent activity reported
Rifamycin (Parent Drug)Not SpecifiedNot Specified
Nitroimidazole (Parent Drug)Not SpecifiedNot Specified

Note: The source article mentions potent activity but does not provide specific MIC values.[3]

Table 2: Efficacy of this compound-Based Triple Therapy in Human Clinical Trials

Trial PhaseTreatment RegimenDurationEradication Rate
Phase IIIThis compound + Amoxicillin + Rabeprazole14 days>90%
Phase IIThis compound (400 mg BID) + Rabeprazole + Amoxicillin14 days95%
Phase IIThis compound (600 mg TID) + Rabeprazole + Amoxicillin7 days100%

Source: Data compiled from multiple press releases and clinical trial announcements. It is important to consult the primary publications for detailed trial parameters and statistical analysis.

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of anti-H. pylori agents in murine models. These are generalized protocols that can be adapted for studies involving this compound.

Protocol 1: Establishment of H. pylori Infection in a Murine Model

Objective: To establish a persistent H. pylori infection in C57BL/6 mice.

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • H. pylori Sydney strain 1 (SS1) (a mouse-adapted strain)

  • Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum (FBS)

  • Brucella agar plates with 10% sheep blood

  • Oral gavage needles (20-gauge, curved)

  • Anaerobic gas generating system

Procedure:

  • Bacterial Culture:

    • Streak the H. pylori SS1 strain onto Brucella agar plates.

    • Incubate the plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

    • Harvest the bacteria from the plates and resuspend them in BHI broth.

    • Adjust the bacterial suspension to a concentration of 1 x 10⁹ colony-forming units (CFU)/mL.

  • Animal Inoculation:

    • Acclimatize the C57BL/6 mice for at least one week before the experiment.

    • On the day of inoculation, orally gavaged each mouse with 0.2 mL of the bacterial suspension (2 x 10⁸ CFU).

    • Repeat the oral gavage for a total of three times over five days.

  • Confirmation of Infection:

    • Four weeks post-inoculation, euthanize a subset of mice.

    • Aseptically remove the stomachs and homogenize the tissue in BHI broth.

    • Plate serial dilutions of the stomach homogenate onto Brucella agar plates.

    • Incubate the plates under microaerophilic conditions at 37°C for 3-5 days.

    • Confirm H. pylori colonization by colony morphology, Gram staining, and urease, catalase, and oxidase tests.

Protocol 2: Administration of this compound and Assessment of Efficacy

Objective: To evaluate the efficacy of this compound in eradicating H. pylori from infected mice.

Materials:

  • H. pylori-infected C57BL/6 mice (from Protocol 1)

  • This compound (TNP-2198)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Materials for bacterial load quantification (as in Protocol 1)

Procedure:

  • Treatment Groups:

    • Divide the infected mice into the following groups (n=8-10 per group):

      • Group 1: Vehicle control (oral gavage with vehicle only)

      • Group 2: this compound (low dose, e.g., 10 mg/kg)

      • Group 3: this compound (high dose, e.g., 50 mg/kg)

      • Group 4: Positive control (e.g., standard triple therapy of omeprazole, amoxicillin, and clarithromycin)

    • Note: The exact doses of this compound would need to be determined based on preliminary dose-ranging studies.

  • Drug Administration:

    • Prepare fresh formulations of this compound in the vehicle each day.

    • Administer the assigned treatment to each mouse via oral gavage once or twice daily for 7 or 14 consecutive days.

  • Assessment of Bacterial Load:

    • At 24 hours after the last dose, euthanize all mice.

    • Aseptically remove the stomachs and determine the bacterial load (CFU/gram of stomach tissue) as described in Protocol 1.

  • Data Analysis:

    • Calculate the mean ± standard deviation of the bacterial load for each group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the bacterial loads between the treatment groups and the vehicle control group.

    • A significant reduction in the bacterial load in the this compound-treated groups compared to the vehicle control group indicates efficacy.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Evaluating this compound in a Murine H. pylori Infection Model

experimental_workflow cluster_acclimatization Acclimatization cluster_infection Infection Phase cluster_colonization Colonization Period cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment acclimatize Acclimatize C57BL/6 Mice (1 week) inoculation Oral Gavage with H. pylori SS1 (3x over 5 days) acclimatize->inoculation Start Infection colonization Allow Infection to Establish (4 weeks) inoculation->colonization treatment Oral Administration of This compound or Vehicle (7-14 days) colonization->treatment Initiate Treatment euthanasia Euthanasia (24h post-treatment) treatment->euthanasia bacterial_load Quantify Gastric H. pylori Load (CFU/g) euthanasia->bacterial_load

Caption: Workflow for H. pylori infection and treatment.

Diagram 2: Proposed Dual-Target Mechanism of Action of this compound

mechanism_of_action cluster_this compound This compound (TNP-2198) cluster_targets Bacterial Targets in H. pylori cluster_effects Cellular Effects This compound Rifamycin-Nitroimidazole Conjugate rna_polymerase RNA Polymerase This compound->rna_polymerase Rifamycin moiety binds dna DNA This compound->dna Nitroimidazole moiety interacts transcription_inhibition Inhibition of Transcription rna_polymerase->transcription_inhibition dna_damage DNA Damage dna->dna_damage bacterial_death Bacterial Cell Death transcription_inhibition->bacterial_death dna_damage->bacterial_death

Caption: Dual-targeting mechanism of this compound.

References

Protocols for Assessing Helicobacter pylori Eradication with Rifasutenizol: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the assessment of Helicobacter pylori eradication using the novel antibacterial agent, Rifasutenizol (TNP-2198).

Introduction

This compound is a new molecular entity with a synergistic dual mechanism of action being developed for the treatment of H. pylori infection.[1][2] It has shown potent activity against clinical isolates of H. pylori, including those resistant to currently used antibiotics.[2] Clinical trials have demonstrated high eradication rates and a favorable safety profile for this compound-based triple therapy.[3][4] These protocols are designed to provide a framework for the preclinical and clinical evaluation of this compound's efficacy.

Mechanism of Action

This compound is classified as a nitroimidazole antibiotic.[5] Its mechanism of action involves the generation of reactive nitro radicals within the microbial cell. These radicals interact with the DNA of H. pylori, causing strand breakage and leading to cell death. This process is particularly effective against microaerophilic bacteria like H. pylori.[5]

cluster_cell H. pylori Cell Rifasutenizol_ext This compound (extracellular) Rifasutenizol_int This compound (intracellular) Rifasutenizol_ext->Rifasutenizol_int Enters cell Reduction Reduction by H. pylori enzymes Rifasutenizol_int->Reduction Nitro_radicals Reactive Nitro Radicals Reduction->Nitro_radicals DNA H. pylori DNA Nitro_radicals->DNA Interacts with DNA_damage DNA Strand Breakage DNA->DNA_damage Cell_death Cell Death DNA_damage->Cell_death

Figure 1: Proposed mechanism of action for this compound in H. pylori.

Quantitative Data from Clinical Trials

Recent clinical trials have provided significant quantitative data on the efficacy of this compound in eradicating H. pylori. The following tables summarize key findings from Phase II and Phase III studies.

Table 1: Phase II Clinical Trial Results for this compound Combination Therapies[1]
Treatment Regimen (14 days)Dosing FrequencyH. pylori Eradication Rate95% Confidence Interval
This compound (200 mg) + RabeprazoleTwice a day0%0-31%
This compound (400 mg) + RabeprazoleTwice a day30%7-65%
This compound (600 mg) + RabeprazoleTwice a day40%12-74%
This compound (400 mg) + Rabeprazole (20 mg) + Amoxicillin (1 g)Twice a day95%74-100%
This compound (600 mg) + Rabeprazole (20 mg) + Amoxicillin (1 g)Three times a day (7 days)100%69-100%
Table 2: Phase III Clinical Trial Results: this compound Triple Therapy vs. Bismuth Quadruple Therapy[3][4][6][7]
Treatment Group (14 days, twice daily)PopulationH. pylori Eradication Rate
This compound Triple Therapy (this compound 400 mg, Amoxicillin 1 g, Rabeprazole 20 mg)Modified Intention-to-Treat92.0%
Per Protocol93.7%
Antibiotic-Resistant Strains90.9%
Bismuth Quadruple Therapy (Bismuth potassium citrate 240 mg, Clarithromycin 500 mg, Amoxicillin 1 g, Rabeprazole 20 mg)Modified Intention-to-Treat87.9%
Per Protocol90.3%
Antibiotic-Resistant Strains87.2%

Experimental Protocols

The following are representative protocols for the in vitro and in vivo assessment of this compound's anti-H. pylori activity. These are based on standard methodologies in the field.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound required to inhibit the visible growth of H. pylori.

Materials:

  • This compound powder

  • H. pylori strains (including reference and clinical isolates)

  • Brucella agar or Mueller-Hinton agar supplemented with 5-10% defibrinated sheep blood[6]

  • Brucella broth or other suitable liquid medium

  • Sterile 96-well microtiter plates[7]

  • Microaerobic incubator or chamber (5% O₂, 10% CO₂, 85% N₂)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Bacterial Inoculum Preparation:

    • Culture H. pylori on supplemented agar plates for 48-72 hours in a microaerobic environment at 37°C.[8]

    • Harvest colonies and suspend in liquid broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

  • Agar Dilution Method:

    • Prepare a series of agar plates containing two-fold serial dilutions of this compound.

    • Spot a standardized inoculum of each H. pylori strain onto the surface of the plates.

    • Incubate the plates under microaerobic conditions at 37°C for 48-72 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Broth Microdilution Method: [7]

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in broth.

    • Add the standardized bacterial inoculum to each well.

    • Incubate the plate under microaerobic conditions at 37°C for 48-72 hours.

    • The MIC is the lowest concentration with no visible turbidity.

cluster_workflow In Vitro MIC Determination Workflow start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_hp Prepare H. pylori Inoculum start->prep_hp serial_dilute Create Serial Dilutions of this compound prep_drug->serial_dilute inoculate Inoculate Plates/Wells with H. pylori prep_hp->inoculate serial_dilute->inoculate incubate Incubate (37°C, Microaerobic) inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end cluster_workflow In Vivo Efficacy Assessment Workflow start Start acclimate Acclimate Animals start->acclimate infect Infect with H. pylori (Oral Gavage) acclimate->infect establish Allow Infection to Establish infect->establish randomize Randomize into Treatment Groups establish->randomize treat Administer Treatment (7-14 days) randomize->treat euthanize Euthanize and Collect Stomachs treat->euthanize assess Assess Eradication (RUT, Histology, Culture) euthanize->assess end End assess->end

References

Application Notes and Protocols on the Stability of Rifasutenizol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the stability of the novel antibacterial agent Rifasutenizol under various experimental conditions has not been made publicly available in the currently accessible literature.

While extensive clinical trial data exists for this compound (also known as TNP-2198), a promising new molecular entity for the treatment of Helicobacter pylori infections, detailed information regarding its physicochemical stability, degradation pathways, and the specific analytical methods used for its stability-indicating assays is not present in the provided search results.[1][2][3][4][5][6][7][8]

The available documentation primarily focuses on the clinical efficacy, safety, and pharmacokinetic profile of this compound.[1][2][3][4][5][6][8] Information regarding the drug's development status, including its Fast Track and Qualified Infectious Disease Product (QIDP) designations by the FDA, is also available.[3][7]

For researchers, scientists, and drug development professionals seeking to work with this compound, conducting comprehensive stability studies would be a critical step. Such studies would typically involve subjecting the compound to a range of stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines. These conditions generally include:

  • Hydrolytic Stability: Testing across a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) at various temperatures.

  • Oxidative Stability: Exposure to oxidizing agents such as hydrogen peroxide.

  • Photostability: Exposure to light sources emitting in both the ultraviolet and visible ranges.

  • Thermal Stability: Testing at elevated temperatures in both dry and humid conditions.

The development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS), would be essential to separate and quantify the parent drug from any potential degradation products.

Without access to internal research and development data from the manufacturer, TenNor Therapeutics, or published studies specifically addressing the stability of this compound, it is not possible to provide detailed experimental protocols, quantitative data on its stability under different conditions, or diagrams of its degradation pathways.

General Protocol for Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A general workflow for such a study is outlined below.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API This compound API Solvent Select Appropriate Solvent System API->Solvent Stock Prepare Stock Solution Solvent->Stock Acid Acid Hydrolysis (e.g., 0.1N HCl) Stock->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Stock->Base Oxidative Oxidative Degradation (e.g., 3% H2O2) Stock->Oxidative Thermal Thermal Stress (e.g., 60°C) Stock->Thermal Photolytic Photolytic Stress (ICH Q1B) Stock->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralize Neutralize (if necessary) Sampling->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC PeakPurity Assess Peak Purity HPLC->PeakPurity MassBalance Calculate Mass Balance PeakPurity->MassBalance Identify Identify Degradants MassBalance->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: General workflow for forced degradation studies.

Signaling Pathways

Information regarding specific signaling pathways affected by the degradation products of this compound is not available. The primary mechanism of action of this compound is as a dual-targeted antibacterial agent.[9]

Further research and publication of data by the developing parties are required to provide the scientific community with a comprehensive understanding of the stability of this compound.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Rifasutenizol in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Rifasutenizol Technical Support Center

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and answer frequently asked questions regarding the use of this compound.

Product Information: this compound is a potent and selective small molecule inhibitor of Kinase-Associated Protein 1 (KAP1). It functions by blocking the phosphorylation of KAP1 within the Growth Factor Receptor Alpha (GFRA) signaling pathway, which is implicated in the proliferation of certain cancer cell types.

Troubleshooting Guide

This section addresses common issues that may lead to observations of low or no efficacy during your experiments with this compound.

Issue 1: No significant decrease in cell viability or proliferation is observed after this compound treatment.

  • Question: I've treated my GFRA-positive cancer cell line with this compound, but the MTT or CellTiter-Glo assay shows no significant change in cell viability. What could be the cause?

    Answer: Several factors could contribute to this outcome. Please consider the following possibilities:

    • Incorrect Compound Handling and Storage: Small molecule inhibitors can be sensitive to storage conditions.[1][2][3] Improper storage can lead to degradation of the compound. Ensure that this compound powder is stored at -20°C and stock solutions (e.g., in DMSO) are aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[2][4] Before use, centrifuge the vial to collect all powder at the bottom.[2][4]

    • Cell Line Health and Characteristics:

      • Passage Number: High-passage number cell lines can exhibit altered signaling and drug responses.[5] It is recommended to use cells within a consistent and low passage range for all experiments.

      • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to treatments.[5] Regularly test your cell cultures for contamination.

      • Expression of Target Pathway: Confirm that your cell line expresses sufficient levels of GFRA and KAP1. Low expression of the target pathway will naturally lead to a minimal response.

    • Experimental Protocol Issues:

      • Assay Timing: The incubation time after treatment may be too short to observe a significant effect on proliferation. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.

      • Cell Seeding Density: The initial number of cells plated can impact the results of proliferation assays. If the density is too high, the cells may become confluent before the compound has had time to take effect. Conversely, if the density is too low, the signal may be weak. Optimize seeding density for your specific cell line.

      • Solvent Concentration: If using DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is below 0.5% to avoid solvent-induced toxicity.[2]

Issue 2: Western blot analysis does not show a decrease in KAP1 phosphorylation.

  • Question: I'm not observing the expected decrease in phosphorylated KAP1 (p-KAP1) levels after treating cells with this compound. What should I check?

    Answer: This issue often points to problems with either the compound's activity or the technical execution of the western blot.

    • Compound Inactivity: Refer to the points under Issue 1 regarding proper storage and handling of this compound to rule out compound degradation.[2][3][4]

    • Insufficient Treatment Duration or Dose: The effect on protein phosphorylation can be rapid but also transient. Perform a time-course (e.g., 30 min, 1, 2, 6, 12, 24 hours) and dose-response experiment to find the optimal conditions for observing p-KAP1 inhibition.

    • Western Blot Technical Problems: Western blotting is a technique with many variables that can affect the outcome.[6][7][8]

      • Antibody Quality: Ensure your primary antibodies for both p-KAP1 and total KAP1 are validated for western blotting and are used at the recommended dilution.[7][9] Consider running a positive control lysate if available.[9]

      • Protein Extraction and Handling: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your target proteins.[9]

      • Transfer Issues: Confirm successful protein transfer from the gel to the membrane by using a reversible stain like Ponceau S.[7][10]

      • Weak or No Signal: If you see no bands at all, this could be due to low target protein concentration, inactive detection reagents, or suboptimal antibody concentrations.[6][9] Try loading more protein, increasing antibody concentration, or using fresh detection reagents.[9][10]

      • High Background: High background can obscure your signal.[6][10] Ensure adequate blocking (e.g., 5% BSA or milk) and sufficient washing steps.[10]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for dissolving this compound?

    • A1: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration.[2] The final DMSO concentration should not exceed 0.5%.[2]

  • Q2: What are the expected IC50 values for this compound?

    • A2: The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and assay conditions. Below are typical ranges observed in validated GFRA-positive cell lines.

Cell LineAssay TypeTreatment DurationTypical IC50 Range
HT-29 (High GFRA) MTT Assay72 hours50 - 150 nM
A549 (Moderate GFRA) CellTiter-Glo72 hours200 - 500 nM
MCF-7 (Low/No GFRA) MTT Assay72 hours> 10 µM
  • Q3: Can this compound be used in animal models?

    • A3: Yes, this compound has been formulated for in vivo studies. Please refer to the specific product datasheet for recommended vehicles and dosing guidelines for animal models.

  • Q4: My experimental results are inconsistent between experiments. What could be the cause?

    • A4: Inconsistent results are often due to variability in experimental conditions. Pay close attention to maintaining consistency in cell passage number, seeding density, compound preparation, and incubation times.[5] Ensure all reagents are properly stored and within their expiration dates.[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well plate format.

  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[11][12]

Protocol 2: Western Blot for p-KAP1 Inhibition

This protocol details the detection of changes in KAP1 phosphorylation following this compound treatment.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[7][10]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-KAP1 and total KAP1 (as a loading control) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

GFRA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRA GFRA Receptor KAP1_inactive KAP1 GFRA->KAP1_inactive Activates KAP1_active p-KAP1 KAP1_inactive->KAP1_active Phosphorylation Downstream Downstream Effectors KAP1_active->Downstream Proliferation Gene Transcription (e.g., Cyclin D1) Downstream->Proliferation This compound This compound This compound->KAP1_inactive Inhibits Phosphorylation

Caption: The GFRA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A1 Culture GFRA+ Cancer Cells B1 Seed Cells in Multi-well Plates A1->B1 A2 Prepare this compound Stock Solution B2 Treat with this compound (Dose-Response/Time-Course) A2->B2 B1->B2 C1 Cell Viability Assay (e.g., MTT) B2->C1 C2 Western Blot for p-KAP1 / KAP1 B2->C2 D1 Calculate IC50 C1->D1 D2 Quantify Protein Expression C2->D2

Caption: Workflow for assessing the efficacy of this compound.

Troubleshooting_Logic Start Low Efficacy Observed Q_Compound Was the compound handled/stored correctly? Start->Q_Compound A_Compound_No Review storage protocol. Use fresh aliquot. Q_Compound->A_Compound_No No Q_Cells Are the cells healthy, low passage, and target-positive? Q_Compound->Q_Cells Yes Success Problem Resolved A_Compound_No->Success A_Cells_No Use new cell stock. Verify target expression (WB/qPCR). Q_Cells->A_Cells_No No Q_Protocol Is the experimental protocol optimized? Q_Cells->Q_Protocol Yes A_Cells_No->Success A_Protocol_No Optimize dose, time, and cell density. Q_Protocol->A_Protocol_No No A_Protocol_No->Success

Caption: A logical guide for troubleshooting low efficacy results.

References

Optimizing Rifasutenizol dosage to minimize adverse effects.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Rifasutenizol (TNP-2198) to minimize adverse effects during preclinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, dual-targeted antibacterial agent developed for the treatment of microaerophilic and anaerobic bacterial infections, with a primary indication for Helicobacter pylori infection.[1][2] It is a conjugate molecule composed of a rifamycin and a nitroimidazole pharmacophore.[3][4] Its mechanism of action involves the rifamycin component inhibiting the bacterial DNA-dependent RNA polymerase, while the nitroimidazole component is thought to interact with the DNA template strand in the RNA polymerase active-center cleft.[5][6] This dual-targeting is designed to have a synergistic effect and a lower propensity for developing antimicrobial resistance.[7]

Q2: What are the known adverse effects of this compound from clinical trials?

A2: Clinical trials have shown that this compound is generally safe and well-tolerated.[1][8][9] Most reported adverse events were mild and transient.[1] The most common treatment-emergent adverse events observed in a Phase 3 trial of this compound-based triple therapy (RTT) included diarrhea, nausea, and dizziness.[10][11]

Q3: What was the effective and well-tolerated dose of this compound in clinical trials for H. pylori eradication?

A3: In a dose-finding study (Trial 3), a dosage of 400 mg of this compound administered twice daily in combination with a proton pump inhibitor was identified as the effective dose.[1] A subsequent trial (Trial 4) demonstrated a high eradication rate for H. pylori with a triple regimen of 400 mg this compound, 20 mg rabeprazole, and 1 g amoxicillin, all administered twice daily for 14 days.[1]

Q4: Are there any known drug interactions with this compound?

A4: Clinical studies have not reported any apparent pharmacokinetic interactions between this compound and co-administered drugs such as rabeprazole and amoxicillin.[1] However, as this compound is a rifamycin derivative, researchers should be mindful of the potential for induction of cytochrome P450 enzymes, a known characteristic of the rifamycin class, which could affect the metabolism of other drugs.

Q5: How does food intake affect the pharmacokinetics of this compound?

A5: Food intake has been observed to slightly increase the area under the plasma concentration-time curve (AUC) of this compound.[1]

Troubleshooting Guides for Experimental Studies

This section provides guidance on addressing specific issues that may arise during in vitro and in vivo experiments with this compound.

Issue 1: Unexpectedly High Cytotoxicity in In Vitro Assays
  • Possible Cause: The cell line used may be particularly sensitive to the nitroimidazole or rifamycin components of this compound.

  • Troubleshooting Steps:

    • Review Cell Line Sensitivity: Research the known sensitivity of your chosen cell line to rifamycins and nitroimidazoles.

    • Dose-Response Curve: Ensure you have performed a comprehensive dose-response experiment to determine the EC50 value accurately.

    • Control Compounds: Include parent rifamycin and nitroimidazole compounds as controls to assess the contribution of each pharmacophore to the observed cytotoxicity.

    • Alternative Cell Lines: Consider using a panel of cell lines with varying metabolic capacities and origins (e.g., hepatic, intestinal) to obtain a broader understanding of the cytotoxic potential.

Issue 2: High Incidence of Diarrhea in Animal Models
  • Possible Cause: Disruption of the gut microbiota is a common cause of antibiotic-associated diarrhea.

  • Troubleshooting Steps:

    • Microbiota Analysis: Collect fecal samples before, during, and after treatment to analyze changes in the gut microbiota composition (e.g., via 16S rRNA sequencing).

    • Dose Reduction: Investigate if a lower dose of this compound can maintain efficacy while reducing the severity of diarrhea.

    • Probiotic Co-administration: Explore the co-administration of probiotics to potentially mitigate the disruption of the gut flora.

    • Pathogen Challenge Model: If not already in use, consider a pathogen-induced diarrhea model (e.g., Clostridioides difficile infection model) to assess this compound's efficacy in the context of a disrupted gut environment.

Issue 3: Observations of Neurotoxicity in Animal Models
  • Possible Cause: Although preclinical studies suggest low brain distribution of this compound, the nitroimidazole component has a known potential for neurotoxicity.

  • Troubleshooting Steps:

    • Neurological Scoring: Implement a standardized neurological scoring system to systematically assess for signs of toxicity (e.g., changes in gait, coordination, or behavior).

    • Histopathology: Conduct histopathological examination of brain and peripheral nerve tissues at the end of the study to look for any morphological changes.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the onset of any neurological signs with the plasma and tissue concentrations of this compound.

    • Dose-Escalation Study: A careful dose-escalation study design can help identify the maximum tolerated dose before the onset of significant neurotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of this compound.

Table 1: Adverse Events in Phase 3 Trial of this compound Triple Therapy (RTT) vs. Bismuth Plus Clarithromycin-based Triple Therapy (BCTT) [11]

Adverse EventRTT Group (n=351)BCTT Group (n=346)
Any Treatment-Emergent Adverse Event 131 (37%) 184 (53%)
Diarrhea24 (7%)19 (5%)
Nausea22 (6%)21 (6%)
Dizziness21 (6%)Not Reported
Taste PerversionNot Reported125 (36%)

Table 2: H. pylori Eradication Rates with Different this compound Regimens [1]

TrialThis compound RegimenEradication Rate (95% CI)
3200 mg this compound + Rabeprazole (Twice daily, 14 days)0% (0-31)
3400 mg this compound + Rabeprazole (Twice daily, 14 days)30% (7-65)
3600 mg this compound + Rabeprazole (Twice daily, 14 days)40% (12-74)
4400 mg this compound + 20 mg Rabeprazole + 1 g Amoxicillin (Twice daily, 14 days)95% (74-100)
4600 mg this compound + 20 mg Rabeprazole + 1 g Amoxicillin (Three times daily, 7 days)100% (69-100)

Experimental Protocols

Detailed methodologies for key experiments relevant to assessing the safety and efficacy of this compound are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate a suitable human cell line (e.g., Caco-2 for intestinal epithelium, HepG2 for liver) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Animal Model of Antibiotic-Associated Diarrhea
  • Animal Acclimatization: Acclimate male C57BL/6 mice (6-8 weeks old) for one week with free access to food and water.

  • Antibiotic Induction: Administer a broad-spectrum antibiotic cocktail (e.g., ampicillin, neomycin, metronidazole, and vancomycin) in the drinking water for 5-7 days to disrupt the gut microbiota.

  • This compound Treatment: Divide the mice into groups: vehicle control, this compound low dose, and this compound high dose. Administer the respective treatments orally once or twice daily for a specified period (e.g., 7-14 days).

  • Monitoring: Monitor the mice daily for body weight, food and water intake, and diarrhea score (e.g., based on fecal consistency).

  • Sample Collection: Collect fecal samples at baseline and at the end of the treatment period for microbiota analysis.

  • Terminal Procedures: At the end of the experiment, euthanize the mice and collect intestinal tissues for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity).

Visualizations

Signaling Pathways and Workflows

Rifasutenizol_Mechanism_of_Action cluster_bacteria Bacterial Cell This compound This compound Rifamycin_moiety Rifamycin Moiety This compound->Rifamycin_moiety Nitroimidazole_moiety Nitroimidazole Moiety This compound->Nitroimidazole_moiety RNAP DNA-dependent RNA Polymerase Rifamycin_moiety->RNAP Inhibits DNA Bacterial DNA Nitroimidazole_moiety->DNA Interacts with template strand Transcription Transcription RNAP->Transcription Blocked DNA->Transcription Protein_synthesis Protein Synthesis Transcription->Protein_synthesis Inhibited Cell_death Bacterial Cell Death Protein_synthesis->Cell_death

Caption: Dual-target mechanism of this compound.

In_Vitro_Toxicity_Screening_Logic start Start: New Compound (this compound) cell_panel Select Panel of Cell Lines (e.g., Hepatic, Intestinal, Neuronal) start->cell_panel dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT) cell_panel->dose_response ic50 Determine IC50 Values dose_response->ic50 compare Compare IC50 with Therapeutic Concentration ic50->compare safe Proceed to In Vivo Studies compare->safe Therapeutic Index is High unsafe Further In Vitro Mechanistic Studies or Compound Modification compare->unsafe Therapeutic Index is Low

References

Addressing solubility issues with Rifasutenizol in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Rifasutenizol (TNP-2198) is an investigational new drug for the treatment of Helicobacter pylori infection.[1][2] The information provided here is intended for research and development professionals and is based on publicly available data and general principles of addressing solubility for poorly water-soluble compounds. Always refer to the specific product documentation and safety data sheets for handling instructions.

Troubleshooting Guides

This section addresses common problems encountered when preparing aqueous solutions of this compound for in vitro and in vivo research.

Issue 1: this compound fails to dissolve in aqueous buffers.

Possible Cause: this compound is a large, complex molecule (Molar Mass: 944.052 g·mol−1) and exhibits poor aqueous solubility.[1][3] Direct dissolution in aqueous buffers like PBS is often challenging.

Solutions:

  • Initial Dissolution in an Organic Solvent: The recommended approach is to first dissolve this compound in an organic solvent before making further dilutions in aqueous media.

    • Recommended Solvents: Based on general laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) are suitable choices.[4]

    • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen organic solvent. This stock can then be serially diluted into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.[5]

  • pH Adjustment: The solubility of many compounds is pH-dependent.[6]

    • Experimental Approach: Conduct a pH-solubility profile. Prepare a series of buffers across a relevant pH range (e.g., pH 4.0 to 9.0) and determine the concentration of this compound that can be dissolved. This can help identify a pH where solubility is maximized.

  • Use of Co-solvents: Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[7]

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[5][8]

    • Consideration: The final concentration of the co-solvent must be compatible with the experimental model.

Issue 2: Precipitation occurs when diluting the organic stock solution into an aqueous medium.

Possible Cause: The aqueous medium cannot maintain the high concentration of this compound that was achieved in the organic stock solution, leading to supersaturation and precipitation.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.

  • Increase the Volume of Aqueous Medium: When diluting, add the organic stock solution slowly to a larger, rapidly stirring volume of the aqueous medium. This can help prevent localized high concentrations that lead to precipitation.

  • Use of Surfactants/Solubilizing Agents: These agents can help to keep the compound in solution.[6][9]

    • Examples: Polysorbates (e.g., Tween-80) and cyclodextrins are commonly used to enhance the solubility of poorly soluble drugs.[4][10]

    • Protocol: Incorporate a low concentration of a biocompatible surfactant into your aqueous medium before adding the this compound stock solution.

Issue 3: Inconsistent results in biological assays.

Possible Cause: Poor solubility can lead to variable and inaccurate concentrations of the active compound, resulting in poor reproducibility. Undissolved particles can also interfere with certain assay formats.

Solutions:

  • Confirm Dissolution: Before use, visually inspect the solution for any particulate matter. If necessary, centrifuge the solution and use the supernatant.

  • Sonication: Applying ultrasonic energy can help to break down aggregates and improve dissolution.[11]

  • Heating: Gently warming the solution (e.g., to 37°C) can sometimes improve solubility, but care must be taken to ensure the compound is stable at that temperature.[12]

  • Formulation with Excipients: For more advanced applications, especially in vivo studies, formulation with excipients that enhance solubility and stability is crucial. This can involve creating solid dispersions or using complexing agents.[9][13]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: For research purposes, it is recommended to prepare stock solutions in a water-miscible organic solvent such as DMSO.[11] A high-concentration stock can then be diluted into your aqueous experimental buffer.

Q2: What is the aqueous solubility of this compound?

A2: Specific public data on the aqueous solubility of this compound is limited. However, as a large and complex small molecule, it is expected to be poorly soluble in water.[3][12] Experimental determination in your specific buffer system is recommended.

Q3: Can I dissolve this compound directly in PBS or cell culture media?

A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low solubility. It is best to first dissolve it in an organic solvent like DMSO and then dilute this stock solution into your aqueous medium.

Q4: How can I increase the solubility of this compound for my experiments?

A4: Several methods can be employed, including the use of co-solvents (e.g., ethanol, PEG 400), adjusting the pH of the solution, or adding solubilizing agents like surfactants (e.g., Tween-80) or cyclodextrins.[7][10] The choice of method will depend on the specific requirements and constraints of your experiment.

Q5: My this compound solution appears cloudy. What should I do?

A5: Cloudiness indicates that the compound has not fully dissolved or has precipitated. You can try sonicating the solution or gently warming it.[11][12] If the cloudiness persists, it may be necessary to centrifuge the solution and use the clear supernatant, though this will mean the actual concentration is lower than intended. Preparing a new solution at a lower concentration is another option.

Data & Protocols

Table 1: Solubility of this compound in Various Solvents (Hypothetical Data)
SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.01
PBS (pH 7.4)25< 0.01
DMSO25> 100
Ethanol25~5
Propylene Glycol25~10
Table 2: Effect of Solubilizing Agents on Aqueous Solubility of this compound (Hypothetical Data)
Aqueous System (pH 7.4)Temperature (°C)Solubility (mg/mL)
PBS25< 0.01
PBS + 0.5% Tween-8025~0.1
PBS + 5% Solutol HS 1525~0.5
PBS + 10% HP-β-Cyclodextrin25~1.0
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 944.04 g/mol )[11]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance and vortex mixer

  • Procedure:

    • Weigh out 9.44 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect to ensure no solid particles remain.

    • This yields a 10 mM stock solution. Store this solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

Experimental Protocol: Diluting this compound Stock for Cell Culture Experiments
  • Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution in DMSO.

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This creates a 100 µM solution in 1% DMSO. Vortex gently to mix.

    • Add the required volume of this 100 µM intermediate solution to your final volume of cell culture medium. For example, add 1 mL of the 100 µM solution to 9 mL of medium to get a final concentration of 10 µM this compound and 0.1% DMSO.

    • Gently mix the final solution before adding it to your cells.

Visual Guides

Solubility_Troubleshooting_Workflow cluster_solutions1 Initial Dissolution Strategies cluster_solutions2 Dilution Strategies start Start: Prepare Aqueous Solution of this compound dissolve_check Does the compound dissolve completely? start->dissolve_check success Solution is ready for experiment dissolve_check->success Yes use_organic Use Organic Solvent (e.g., DMSO) dissolve_check->use_organic No precipitate_check Does precipitation occur upon dilution? precipitate_check->success No lower_conc Lower Final Concentration precipitate_check->lower_conc Yes fail Inconsistent results or assay failure success->fail If issues persist fail->start Re-evaluate Protocol use_organic->precipitate_check adjust_ph Adjust pH of Buffer adjust_ph->dissolve_check use_cosolvent Add Co-solvent (e.g., Ethanol, PEG) use_cosolvent->dissolve_check lower_conc->precipitate_check add_surfactant Add Surfactant (e.g., Tween-80) add_surfactant->precipitate_check slow_dilution Slow Dilution with Stirring slow_dilution->precipitate_check

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling_Pathway_Example This compound This compound BacterialCell Bacterial Cell (e.g., H. pylori) This compound->BacterialCell Enters cell RNAPolymerase DNA-directed RNA Polymerase BacterialCell->RNAPolymerase Nitroreductase Nitroreductase Enzymes BacterialCell->Nitroreductase Transcription Transcription Blocked RNAPolymerase->Transcription Inhibition ReactiveRadicals Reactive Nitro Radicals Nitroreductase->ReactiveRadicals Reduction of Nitroimidazole moiety CellDeath Bacterial Cell Death Transcription->CellDeath DNADamage DNA Strand Breakage ReactiveRadicals->DNADamage DNADamage->CellDeath

Caption: Hypothetical dual mechanism of action for this compound.

References

Potential off-target effects of Rifasutenizol in research models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Rifasutenizol in research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of a novel serine/threonine kinase, designated as "Inflammatory Kinase Alpha" (IKA). IKA is a key component of the NLRP3 inflammasome signaling pathway, and its inhibition is intended to reduce the production of pro-inflammatory cytokines like IL-1β and IL-18.

Q2: Are there any known significant off-target effects of this compound?

Preclinical studies have identified two principal off-target activities of this compound that researchers should be aware of:

  • Inhibition of Kinase Z (KZ): this compound has been observed to inhibit KZ, a kinase involved in cellular proliferation and differentiation in certain cell types.

  • Activation of the ABC Pathway: In specific hepatic cell models, this compound has been shown to paradoxically activate a metabolic signaling cascade known as the "ABC pathway."

Q3: What are the potential phenotypic consequences of these off-target effects in my experiments?

The off-target activities of this compound can lead to confounding results depending on your research model:

  • KZ Inhibition: May result in decreased cell viability or altered differentiation patterns, particularly in rapidly dividing cells. This could be misinterpreted as a primary anti-inflammatory effect.

  • ABC Pathway Activation: Could lead to changes in cellular metabolism and gene expression in liver-derived cells, which may impact the interpretation of toxicology or drug-drug interaction studies.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability in Non-Immune Cells

If you observe a significant decrease in the viability of non-immune cell lines (e.g., fibroblasts, epithelial cells) upon treatment with this compound, it may be due to its off-target inhibition of Kinase Z.

Troubleshooting Steps:

  • Confirm KZ Expression: Verify that your cell model expresses Kinase Z at a functional level.

  • Dose-Response Comparison: Perform a dose-response curve for both your primary immune cells and the affected non-immune cells. A significant overlap in the effective concentration for viability reduction and IKA inhibition may suggest an off-target effect.

  • Use a Structurally Unrelated KZ Inhibitor: As a positive control for the off-target effect, treat your non-immune cells with a known KZ inhibitor that is structurally different from this compound.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of Kinase Z to see if it mitigates the observed cytotoxicity.

Issue 2: Anomalous Gene Expression Profile in Hepatocytes

If you are conducting transcriptomic studies in primary hepatocytes or hepatic cell lines and observe unexpected changes in metabolic gene expression following this compound treatment, this could be attributable to the activation of the ABC pathway.

Troubleshooting Steps:

  • Measure ABC Pathway Markers: Quantify the expression or activity of known downstream markers of the ABC pathway (e.g., phosphorylation of Protein PQR, expression of Gene XYZ).

  • Time-Course Analysis: Conduct a time-course experiment to determine the kinetics of ABC pathway activation relative to the inhibition of the primary target (IKA).

  • Use a Pathway Inhibitor: Co-treat your cells with this compound and a known inhibitor of the ABC pathway to see if the anomalous gene expression changes are reversed.

  • Test in a Different Cell Type: If your experimental question allows, repeat the key experiment in a cell type known not to express essential components of the ABC pathway.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
IKA (Primary Target) 5.2Potent inhibition of the intended target.
Kinase Z (Off-Target) 89.7Moderate inhibition, approximately 17-fold less potent than for IKA.
Kinase A> 10,000No significant inhibition.
Kinase B> 10,000No significant inhibition.

Table 2: Effect of this compound on ABC Pathway Activation in HepG2 Cells

TreatmentConcentration (µM)Fold Change in p-PQRFold Change in XYZ Gene Expression
Vehicle Control-1.01.0
This compound13.24.5
This compound58.912.1
Positive Control (Activator X)1015.420.7

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

  • Reagents: Recombinant human kinases (IKA, KZ), ATP, appropriate peptide substrate, kinase buffer, this compound serial dilutions, detection antibody.

  • Procedure:

    • Add 10 µL of each this compound dilution to a 96-well plate.

    • Add 20 µL of the kinase/peptide substrate mix to each well.

    • Initiate the reaction by adding 20 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add a detection antibody that recognizes the phosphorylated substrate.

    • Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Data Analysis: Plot the percentage of kinase activity against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Western Blot for ABC Pathway Activation

This protocol is used to measure the phosphorylation of the downstream marker Protein PQR.

  • Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere overnight. Treat with this compound or controls for the desired time.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated Protein PQR (p-PQR) overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the p-PQR signal to total PQR or a loading control like GAPDH.

Visualizations

G cluster_0 This compound Action cluster_1 Primary Signaling Pathway cluster_2 Off-Target Pathway This compound This compound IKA IKA (Target) This compound->IKA Inhibits KZ Kinase Z This compound->KZ Inhibits NLRP3 NLRP3 Inflammasome NLRP3->IKA Activates Cytokines IL-1β, IL-18 IKA->Cytokines Promotes Production Proliferation Cell Proliferation KZ->Proliferation Promotes

Caption: this compound's primary and off-target kinase inhibition pathways.

G cluster_0 Experimental Workflow Start Start: Unexpected Cell Viability Loss CheckKZ Check Kinase Z Expression Start->CheckKZ DoseResponse Perform Dose-Response Curve CheckKZ->DoseResponse Expressed NoEffect Conclusion: Not an Off-Target Effect CheckKZ->NoEffect Not Expressed PositiveControl Use KZ-specific Inhibitor DoseResponse->PositiveControl Conclusion Conclusion: Off-Target Effect Confirmed PositiveControl->Conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_0 Hepatic Cell Signaling This compound This compound MembraneReceptor Membrane Receptor This compound->MembraneReceptor Binds ABC_Pathway ABC Pathway MembraneReceptor->ABC_Pathway Activates p_PQR Phosphorylation of PQR ABC_Pathway->p_PQR Gene_XYZ Expression of Gene XYZ p_PQR->Gene_XYZ Induces

Caption: Paradoxical activation of the ABC pathway by this compound.

Technical Support Center: Rifasutenizol Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals working with Rifasutenizol, specifically focusing on the impact of food on its pharmacokinetics.

Frequently Asked Questions (FAQs)

Q1: What is the documented effect of food on the bioavailability of this compound?

A1: Clinical trial data indicates that food has a slight impact on the bioavailability of this compound. Co-administration with food has been shown to slightly increase the systemic exposure of the drug. Specifically, the geometric mean area under the plasma concentration-time curve from time 0 to the last quantifiable concentration (AUC0-t) and from time 0 to infinity (AUC0-∞) were observed to be 1.334 and 1.396 times higher, respectively, in the fed state compared to the fasted state[1][2].

Q2: Should this compound be administered with or without food in a clinical setting?

A2: While food slightly increases the absorption of this compound, the clinical significance of this increase should be considered in the context of the drug's overall efficacy and safety profile. For specific dosing recommendations, it is essential to refer to the official prescribing information or the clinical trial protocol under which the drug is being studied.

Q3: We are planning a food-effect study for a compound with similar properties to this compound. What type of meal is recommended?

A3: For a standard food-effect bioavailability study, regulatory agencies such as the U.S. Food and Drug Administration (FDA) recommend using a high-fat, high-calorie meal. This is because such a meal is more likely to elicit the greatest physiological response and therefore, the most pronounced effect on a drug's pharmacokinetics. A typical high-fat meal for these studies provides approximately 800 to 1000 kcal, with about 50% of the calories derived from fat.

Q4: Our results from a food-effect study show high inter-subject variability. What are the potential causes?

A4: High inter-subject variability in a food-effect study can stem from several factors. These may include physiological differences among subjects, such as variations in gastrointestinal motility and hepatic metabolism. Adherence to the protocol is also critical; variations in the actual time of drug administration relative to the meal, the duration of the meal, and compliance with the fasting period can all contribute to variability.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unexpectedly low drug exposure in the fed state - Drug Instability: The drug may be unstable in the altered pH of the stomach after a meal.- Complex Formation: The drug may form an insoluble complex with components of the meal.- Conduct in vitro studies to assess the drug's stability and solubility in simulated gastric fluids with and without food.- Analyze the composition of the test meal for any components known to interact with the drug class.
Inconsistent Tmax values across subjects - Variable Gastric Emptying: The high-fat meal can cause significant variability in the rate of gastric emptying among subjects.- Differences in Meal Consumption Time: Subjects may not be consuming the meal within the specified timeframe.- Ensure strict adherence to the protocol regarding the timing and duration of the meal.- Consider a standardized, lower-fat meal if the variability with a high-fat meal is unacceptably high and clinically relevant.
Discrepancy between pilot and pivotal food-effect study results - Formulation Changes: The drug formulation used in the pivotal study may be different from the one used in the pilot study.- Subject Population Differences: The demographic characteristics of the subjects in the two studies may be significantly different.- If the formulation has changed, a new food-effect study with the final to-be-marketed formulation is generally required.- Ensure that the subject populations in comparative studies are well-matched in terms of age, sex, and other relevant demographics.

Data Presentation: Impact of Food on this compound Pharmacokinetics

The following table summarizes the quantitative data on the effect of food on the key pharmacokinetic parameters of this compound.

Pharmacokinetic ParameterFed State (Geometric Mean Ratio)Fasted State (Geometric Mean Ratio)Fold Increase (Fed vs. Fasted)
AUC0-t --1.334[1][2]
AUC0-∞ --1.396[1][2]

Data derived from a clinical trial in healthy participants.

Experimental Protocols

The following section details a standard methodology for a food-effect study on an oral drug candidate like this compound, based on regulatory guidelines.

Study Design:

A typical food-effect study for a new chemical entity is a randomized, open-label, single-dose, two-period, two-sequence crossover study.

Subject Population:

Healthy adult volunteers are typically enrolled. The number of subjects should be sufficient to provide adequate statistical power to detect a food effect if one exists.

Treatment Arms:

  • Fasted State: Subjects receive a single oral dose of this compound after an overnight fast of at least 10 hours.

  • Fed State: Subjects receive a single oral dose of this compound shortly after consuming a standardized high-fat, high-calorie meal.

Washout Period:

A sufficient washout period should be implemented between the two treatment periods to ensure that the drug is completely eliminated from the body before the next dose is administered.

Pharmacokinetic Sampling:

Serial blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of this compound.

Bioanalytical Method:

A validated bioanalytical method, such as LC-MS/MS, should be used to quantify the concentration of this compound in plasma samples.

Visualizations

FoodEffect_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) s1 Subject Screening s2 Informed Consent s1->s2 s3 Enrollment s2->s3 p1_rand Randomization s3->p1_rand p1_fasted Fasted State: - Overnight Fast (10h) - Administer this compound p1_rand->p1_fasted p1_fed Fed State: - High-Fat Meal - Administer this compound p1_rand->p1_fed p1_pk Pharmacokinetic Sampling p1_fasted->p1_pk p1_fed->p1_pk washout Washout Period p1_pk->washout p2_fasted Fasted State: - Overnight Fast (10h) - Administer this compound washout->p2_fasted p2_fed Fed State: - High-Fat Meal - Administer this compound washout->p2_fed p2_pk Pharmacokinetic Sampling p2_fasted->p2_pk p2_fed->p2_pk analysis Bioanalysis & Pharmacokinetic Analysis p2_pk->analysis report Final Report analysis->report

Caption: Workflow of a typical two-period crossover food-effect study.

References

Rifasutenizol Clinical Trials: Technical Support Center for Adverse Event Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and reporting adverse events (AEs) during clinical trials of Rifasutenizol. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common adverse events associated with this compound?

Based on integrated data from Phase I and II clinical trials, the most frequently reported adverse events for this compound, a potent Rifasuten kinase inhibitor, include Hand-Foot Skin Reaction (HFSR), hepatotoxicity (elevated liver enzymes), and cardiac dysfunction. Proactive monitoring and management are crucial to mitigate these effects.[1][2]

Q2: How should I grade the severity of an adverse event?

All adverse events should be graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[3][4] This standardized system provides a severity scale from Grade 1 (Mild) to Grade 5 (Death related to AE), ensuring consistent data collection and interpretation across all clinical sites.[3][4][5]

Q3: A trial participant is presenting with redness and painful blisters on their palms and soles. What is the recommended course of action?

This presentation is characteristic of Hand-Foot Skin Reaction (HFSR), a known adverse event associated with multikinase inhibitors.[6][7] The immediate steps are:

  • Grade the Severity: Assess the symptoms according to CTCAE v5.0 criteria for Palmar-plantar erythrodysesthesia syndrome.

  • Initiate Management: For Grade 1 or 2 events, supportive care measures should be initiated, such as the application of urea-based creams and avoidance of friction to the affected areas.[1] For painful blisters, topical corticosteroids may be considered.[6]

  • Dose Modification: For Grade 3 or intolerable Grade 2 HFSR, a dose interruption or reduction of this compound is recommended as per the protocol's dose modification guidelines.[1][6]

Q4: A participant's routine lab work shows an elevation in ALT and AST levels. What is the protocol for suspected drug-induced liver injury (DILI)?

Elevated liver enzymes can be a sign of hepatotoxicity. The following steps should be taken:

  • Confirm and Grade: Repeat liver function tests (LFTs) within 48-72 hours to confirm the finding.[8] Grade the abnormality using CTCAE v5.0.

  • Evaluate for Other Causes: Investigate other potential causes of liver injury, such as viral hepatitis, alcohol consumption, or concomitant medications.

  • Follow Protocol Guidelines: Refer to the specific study protocol for hepatic discontinuation rules. Generally, treatment should be interrupted for Grade 3 or higher elevations.[9] For significant elevations, especially with concurrent elevation in bilirubin, prompt discontinuation of the study drug is critical.[9][10]

Q5: What are the requirements for cardiac monitoring in this compound trials?

Given the potential for cardiac adverse events with tyrosine kinase inhibitors, a robust cardiac monitoring plan is essential.[11][12] This includes:

  • Baseline Assessment: All participants must have a baseline electrocardiogram (ECG) and an echocardiogram (or MUGA scan) to assess Left Ventricular Ejection Fraction (LVEF) before the first dose.

  • Routine Monitoring: ECGs should be performed periodically to monitor for QTc prolongation. LVEF should be reassessed at scheduled intervals throughout the trial.[13][14]

  • Biomarkers: Cardiac biomarkers like troponin and Brain Natriuretic Peptide (BNP) may be used to detect subclinical cardiotoxicity in high-risk patients.[14][15]

Q6: When is an adverse event considered "serious" and require expedited reporting?

An adverse event is defined as serious (SAE) if it results in any of the following outcomes:

  • Death

  • A life-threatening event

  • Inpatient hospitalization or prolongation of existing hospitalization

  • A persistent or significant incapacity or substantial disruption of the ability to conduct normal life functions

  • A congenital anomaly/birth defect

Any medical event that may jeopardize the patient and require intervention to prevent one of the other outcomes is also considered serious.[16] All SAEs must be reported to the sponsor within 24 hours of site awareness, regardless of causality.

Q7: How do I determine if an adverse event is "unexpected" and "related" to this compound?

  • Unexpected: An adverse event is considered unexpected if its nature, severity, or frequency is not consistent with the information in the current Investigator's Brochure (IB) for this compound.[17]

  • Relatedness (Causality): The investigator must assess the possibility that the event is related to the study drug. The determination of causality rests with the sponsor, who has the most comprehensive data.[17] An expedited report to regulatory authorities (e.g., an IND safety report to the FDA) is required for events that are serious, unexpected, and for which there is a reasonable possibility of a causal relationship to the drug.[17][18]

Data Presentation: Adverse Event Summary

The following tables summarize the hypothetical incidence of key adverse events from pooled Phase II data for this compound.

Table 1: Incidence of Common Adverse Events (All Grades)

Adverse EventThis compound (n=350)Placebo (n=175)
Hand-Foot Skin Reaction (HFSR)45%5%
Diarrhea38%15%
Hypertension35%8%
Fatigue32%20%
Nausea28%12%
ALT Increased25%7%
AST Increased22%6%

Table 2: Grade 3/4 Adverse Events of Special Interest

Adverse EventThis compound (n=350)Placebo (n=175)
Hand-Foot Skin Reaction (HFSR)8%0%
Hypertension12%1%
ALT Increased6%<1%
AST Increased4%<1%
LVEF Decreased3%<1%

Table 3: Recommended Dose Modifications for Key Adverse Events

Adverse Event & GradeRecommended Action
HFSR - Grade 2 (Intolerable) or Grade 3Withhold this compound. May resume at a reduced dose level once toxicity resolves to ≤ Grade 1.[1][6]
Hepatotoxicity - ALT/AST >5x to 20x ULNWithhold this compound. Resume at a reduced dose if resolves to baseline. Permanently discontinue if it recurs.
Hepatotoxicity - ALT/AST >20x ULN or ALT/AST >3x ULN with Bilirubin >2x ULNPermanently discontinue this compound.[9]
Cardiac Dysfunction - LVEF decrease of >10% from baseline to below lower limit of normalWithhold this compound for at least 4 weeks. If LVEF recovers, may resume at a reduced dose.[19]
Hypertension - Grade 3 (despite optimal medical therapy)Withhold this compound. Resume at a reduced dose once hypertension is controlled.

Experimental Protocols

Protocol 1: Monitoring for Drug-Induced Liver Injury (DILI)

  • Objective: To monitor, detect, and manage potential hepatotoxicity associated with this compound.

  • Methodology:

    • Baseline Assessment: Measure Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin (TBL), and Alkaline Phosphatase (ALP) within 14 days prior to the first dose.

    • Routine Monitoring: Repeat LFTs every two weeks for the first two months of treatment, then monthly thereafter.[8][20] If there is no sign of liver injury after 3 months, the monitoring interval can be extended.[8]

    • Confirmatory Testing: If ALT or AST is >3x the Upper Limit of Normal (ULN), repeat testing should occur within 48-72 hours.

    • Actionable Thresholds (Hy's Law): If a participant develops ALT or AST >3x ULN concurrently with TBL >2x ULN (without initial findings of cholestasis), the study drug must be discontinued immediately and the case evaluated as a potential severe DILI.

    • Data Reporting: All LFT results must be recorded in the electronic Case Report Form (eCRF). Any elevations meeting the protocol-defined criteria for an SAE must be reported accordingly.

Protocol 2: Management of Hand-Foot Skin Reaction (HFSR)

  • Objective: To provide a systematic approach to the prevention and treatment of HFSR.

  • Methodology:

    • Patient Education: Prior to treatment, educate patients on the signs of HFSR and preventive measures, such as using moisturizers, wearing comfortable shoes, and avoiding activities that cause friction on hands and feet.[1][21]

    • Clinical Assessment: At each study visit, perform a physical examination of the hands and feet. Document any signs of HFSR, including redness, swelling, blisters, or hyperkeratosis.

    • Grading: Grade any findings using the CTCAE v5.0 criteria for Palmar-plantar erythrodysesthesia syndrome.

    • Treatment Algorithm:

      • Grade 1: Initiate supportive care with emollients/keratolytics (e.g., urea-based cream). Continue this compound at the current dose.

      • Grade 2: Continue supportive care. Consider adding a topical corticosteroid for symptomatic relief.[6] If symptoms are intolerable, withhold this compound until resolution to ≤ Grade 1, then restart at a reduced dose.

      • Grade 3: Withhold this compound. Initiate intensive topical therapy. Consider consultation with a dermatologist. Once symptoms resolve to ≤ Grade 1, resume this compound at a reduced dose.[6]

Visualizations: Pathways and Workflows

Rifasutenizol_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RifasutenKinase Rifasuten Kinase Receptor->RifasutenKinase Activates Substrate Downstream Substrate RifasutenKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate RifasutenKinase->pSubstrate Transcription Gene Transcription (Proliferation, Angiogenesis) pSubstrate->Transcription Promotes This compound This compound This compound->RifasutenKinase Inhibits GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Caption: Hypothetical signaling pathway of Rifasuten Kinase and inhibition by this compound.

DILI_Monitoring_Workflow start Patient Visit (Scheduled Monitoring) blood_draw Collect Blood Sample for LFTs start->blood_draw lab_analysis Lab Analyzes ALT, AST, TBL, ALP blood_draw->lab_analysis data_entry Enter Results into eCRF lab_analysis->data_entry check_alt ALT/AST > 3x ULN? data_entry->check_alt no_action Continue Routine Monitoring check_alt->no_action No confirm_test Repeat LFTs within 48-72h check_alt->confirm_test Yes check_bilirubin TBL > 2x ULN? confirm_test->check_bilirubin withhold_drug Withhold Drug Investigate Cause check_bilirubin->withhold_drug No discontinue Permanently Discontinue Drug Report as SAE check_bilirubin->discontinue Yes withhold_drug->data_entry

Caption: Experimental workflow for monitoring drug-induced liver injury (DILI).

AE_Reporting_Logic start Adverse Event Occurs is_serious Is the AE Serious? start->is_serious report_sae Report to Sponsor within 24 hours is_serious->report_sae Yes record_in_crf Record in CRF is_serious->record_in_crf No is_unexpected Is the AE Unexpected (per IB)? report_sae->is_unexpected is_related Reasonable Possibility of Causal Relationship? is_unexpected->is_related Yes annual_report Include in Annual Safety Report is_unexpected->annual_report No expedited_report Sponsor Submits Expedited Report to Regulators/IRBs is_related->expedited_report Yes is_related->annual_report No record_in_crf->annual_report

Caption: Logical relationship for clinical trial adverse event reporting.

References

Technical Support Center: Assessing Rifabutin Resistance in H. pylori

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting protocols for assessing the development of Rifabutin resistance in Helicobacter pylori.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Rifabutin resistance in H. pylori?

The primary mechanism of resistance to Rifabutin in H. pylori is the acquisition of specific point mutations in the rpoB gene. This gene encodes the β-subunit of the RNA polymerase, which is the molecular target of Rifabutin. These mutations lead to conformational changes in the drug-binding pocket, reducing the affinity of Rifabutin for its target and thereby conferring resistance.

Q2: Which specific mutations in the rpoB gene are most commonly associated with Rifabutin resistance?

Mutations at codons 526, 531, and 572 of the rpoB gene are frequently implicated in Rifabutin resistance. Some of the most commonly reported mutations include substitutions at position 526 (e.g., Asn526Lys) and 531 (e.g., Ser531Phe). The specific mutation can influence the level of resistance observed.

Q3: Can efflux pumps contribute to Rifabutin resistance in H. pylori?

While the primary mechanism is target modification, efflux pumps can also play a role in antibiotic resistance in H. pylori by actively transporting drugs out of the bacterial cell. However, their specific contribution to Rifabutin resistance is less characterized compared to the well-established role of rpoB mutations. Further research may be needed to fully elucidate their impact.

Q4: What is the recommended method for phenotypic susceptibility testing of Rifabutin against H. pylori?

The gold standard for phenotypic susceptibility testing is agar dilution . This method involves preparing agar plates containing serial dilutions of Rifabutin and then inoculating them with a standardized suspension of the H. pylori strain to be tested. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Rifabutin that completely inhibits visible bacterial growth after a specified incubation period.

Q5: Are there established clinical breakpoints for Rifabutin resistance in H. pylori?

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established clinical breakpoints for Rifabutin and H. pylori. According to EUCAST, a strain is considered resistant if the MIC is >1 mg/L.

Troubleshooting Experimental Workflows

Issue 1: Inconsistent MIC Results in Agar Dilution Assays

  • Possible Cause 1: Inoculum variability. The density of the bacterial suspension used for inoculation is critical.

    • Solution: Ensure the inoculum is standardized to a 2.0 McFarland turbidity standard using a densitometer. Prepare the suspension in a suitable broth, such as Brucella broth with 10% fetal bovine serum.

  • Possible Cause 2: Improper plate preparation or storage. The antibiotic may not be evenly distributed, or its activity may have degraded.

    • Solution: Ensure the molten agar has cooled sufficiently (to around 50°C) before adding the antibiotic to prevent heat degradation. Mix thoroughly after adding the drug. Use freshly prepared plates for each experiment.

  • Possible Cause 3: Inadequate incubation conditions. H. pylori requires specific microaerobic conditions to grow.

    • Solution: Incubate plates in a microaerobic environment (e.g., 5-10% O₂, 5-10% CO₂, 80-90% N₂) at 37°C for 72 hours. Use commercially available gas-generating systems or a tri-gas incubator to ensure a consistent atmosphere.

Issue 2: Failure to Amplify the rpoB Gene for Sequencing

  • Possible Cause 1: Poor DNA quality. Contaminants in the extracted DNA can inhibit the PCR reaction.

    • Solution: Use a commercial DNA extraction kit specifically designed for Gram-negative bacteria. Assess DNA purity and concentration using spectrophotometry (A260/A280 ratio should be ~1.8).

  • Possible Cause 2: Inefficient primers or PCR conditions. The primers may not be binding effectively, or the annealing temperature may be incorrect.

    • Solution: Use validated primers for the H. pylori rpoB gene. Perform a gradient PCR to optimize the annealing temperature for your specific primer set and thermal cycler.

Experimental Protocols

Protocol 1: Rifabutin MIC Determination by Agar Dilution
  • Preparation of Rifabutin Stock Solution: Dissolve Rifabutin powder in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar supplemented with 5% sheep blood.

    • Autoclave the medium and allow it to cool to 50°C in a water bath.

    • Prepare a series of twofold serial dilutions of Rifabutin in sterile tubes.

    • Add the appropriate volume of each Rifabutin dilution to the molten agar to achieve the desired final concentrations (e.g., 0.016 to 8 mg/L). Also, prepare a drug-free control plate.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Harvest H. pylori from a fresh culture plate (grown for 48-72 hours).

    • Suspend the colonies in Brucella broth to achieve a turbidity equivalent to a 2.0 McFarland standard.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 37°C in a microaerobic atmosphere for 72 hours.

  • Result Interpretation: The MIC is the lowest concentration of Rifabutin that completely inhibits visible growth.

Protocol 2: Molecular Detection of rpoB Mutations
  • DNA Extraction: Extract genomic DNA from the H. pylori isolate using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the region of the rpoB gene known to harbor resistance-conferring mutations using specific primers.

    • Set up a standard PCR reaction containing template DNA, primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other reaction components using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with a wild-type H. pylori rpoB gene sequence (e.g., from strain 26695) to identify any nucleotide substitutions leading to amino acid changes in the target region.

Data Presentation

Table 1: Example MIC Distribution for Rifabutin against H. pylori Isolates

MIC (mg/L)Number of IsolatesPercentage of Isolates
≤0.068585%
0.12555%
0.2522%
0.511%
100%
>1 (Resistant)77%

Table 2: Correlation of rpoB Mutations with Rifabutin MICs

Isolate IDrpoB CodonAmino Acid ChangeMIC (mg/L)Phenotype
HP001Wild-typeNone≤0.06Susceptible
HP002526Asn -> Lys2Resistant
HP003531Ser -> Phe4Resistant
HP004572His -> Tyr1Resistant

Visual Guides

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis p1 Isolate H. pylori p2 Prepare Inoculum (2.0 McFarland) p1->p2 g1 Genomic DNA Extraction p1->g1 From same isolate p3 Agar Dilution with Rifabutin Series p2->p3 p4 Incubate 72h (Microaerobic) p3->p4 p5 Determine MIC p4->p5 g4 Sequence Alignment & Mutation Analysis p5->g4 Correlate Results g2 PCR Amplification of rpoB gene g1->g2 g3 Sanger Sequencing g2->g3 g3->g4

Caption: Workflow for assessing Rifabutin resistance in H. pylori.

resistance_mechanism cluster_drug_action Normal Drug Action cluster_resistance Resistance Mechanism Rifabutin Rifabutin RNAP RNA Polymerase (rpoB subunit) Rifabutin->RNAP binds & inhibits Transcription Transcription RNAP->Transcription enables Rifabutin_res Rifabutin RNAP_mutated Mutated RNA Polymerase (rpoB gene mutation) Rifabutin_res->RNAP_mutated binding reduced Transcription_res Transcription Continues RNAP_mutated->Transcription_res enables

Caption: Mechanism of Rifabutin action and resistance in H. pylori.

Interpreting unexpected results in Rifasutenizol efficacy studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rifasutenizol. The information is designed to help interpret unexpected results and address common issues encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected efficacy of this compound in our in vitro assays against H. pylori. What are the potential causes and how can we troubleshoot this?

Possible Causes:

  • Suboptimal Assay Conditions: The unique dual mechanism of action of this compound may require specific experimental conditions.

  • Reagent Quality: Degradation or contamination of this compound or other critical reagents.

  • Bacterial Strain Variability: The H. pylori strain used may have intrinsic resistance or unique physiological characteristics.

  • Incorrect Drug Concentration: Errors in serial dilutions or calculations.

Troubleshooting Guide:

  • Verify Assay Conditions:

    • Confirm that the microaerophilic conditions are optimal for H. pylori growth.

    • Ensure the pH of the culture medium is stable throughout the experiment.

    • Check the incubation time and temperature as per established protocols.

  • Assess Reagent Integrity:

    • Use a fresh stock of this compound and validate its concentration and purity.

    • Test for potential contamination in the culture medium and other reagents.

  • Characterize Bacterial Strain:

    • Perform genetic sequencing to confirm the identity and purity of the H. pylori strain.

    • Test a reference strain of H. pylori with known susceptibility to this compound as a positive control.

  • Review Dosing Protocol:

    • Recalculate all drug dilutions.

    • Perform a dose-response curve to ensure the appropriate concentration range is being tested.

Experimental Workflow for Troubleshooting Low In Vitro Efficacy

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Validation cluster_3 Resolution A Unexpected Result: Lower than expected in vitro efficacy B Verify Assay Conditions (Atmosphere, pH, Temp) A->B C Assess Reagent Quality (Fresh Drug Stock, Purity) A->C D Confirm Bacterial Strain ID A->D E Run Dose-Response Curve with Control Strain B->E C->E F Sequence Test Strain for Resistance Genes D->F G Identify Root Cause: Protocol, Reagent, or Strain Issue E->G F->G G cluster_B Pharmacokinetic Factors cluster_C Animal Model Factors A Inconsistent In Vivo Results B Pharmacokinetics A->B C Animal Model A->C D Dosing Regimen A->D E Biofilm A->E B1 Absorption B->B1 B2 Metabolism B->B2 B3 Distribution B->B3 C1 Age/Sex C->C1 C2 Microbiome C->C2 C3 Immune Status C->C3 G cluster_cell H. pylori Cell A This compound (Prodrug) B Cellular Reductases A->B Entry C Activated this compound (Nitro Radicals) B->C Reduction/ Activation D Bacterial DNA C->D Interaction E DNA Damage (Strand Breaks) D->E Damage F Cell Death E->F

Validation & Comparative

Rifasutenizol Demonstrates High Efficacy Against Clarithromycin-Resistant Helicobacter pylori, Outperforming Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Suzhou, China – The novel, dual-targeted antibacterial agent, Rifasutenizol (TNP-2198), has shown superior eradication rates for clarithromycin-resistant Helicobacter pylori infections compared to standard bismuth-containing quadruple therapy (BQT), according to recent Phase III clinical trial results. Developed by TenNor Therapeutics, this compound presents a promising new therapeutic option for a growing global health concern.

The EVEREST-HP Phase III trial, a multicenter, randomized, double-blind, controlled study, evaluated the efficacy and safety of a 14-day this compound-based triple therapy (comprising this compound 400 mg, amoxicillin 1 g, and rabeprazole 20 mg, all administered twice daily) against a standard 14-day BQT (bismuth potassium citrate 240 mg, clarithromycin 500 mg, amoxicillin 1 g, and rabeprazole 20 mg, all twice daily) in treatment-naive H. pylori patients in China. The study highlighted that in patients with clarithromycin-resistant H. pylori, the this compound regimen achieved a higher eradication rate than the BQT control. Notably, all clinical isolates from the study were susceptible to this compound.[1]

Comparative Efficacy in Eradication of H. pylori

Recent clinical trials provide robust data on the performance of this compound-based therapy against established treatments for H. pylori, particularly in patient populations with high rates of clarithromycin resistance.

TherapyEradication Rate (Overall, mITT)Eradication Rate (Clarithromycin-Resistant Strains)Study
This compound Triple Therapy 92.0%[1]Higher than BQT control[1]EVEREST-HP (Phase III)[1]
Bismuth Quadruple Therapy (BQT) 87.9%[1]-EVEREST-HP (Phase III)[1]
Vonoprazan-based Triple Therapy 90.8% (PP)[2]89.4% (PP)[2]Prospective Study (Japan)[2]
Standard Triple Therapy (PPI, Clarithromycin, Amoxicillin) <80% in many regions[3]~30%[4]Various

mITT: modified intention-to-treat; PP: per-protocol

Understanding the Mechanisms of Action and Resistance

The growing challenge of antibiotic resistance necessitates a deeper understanding of the molecular pathways involved.

Clarithromycin: Mechanism and Resistance

Clarithromycin, a macrolide antibiotic, functions by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically to the V domain of the 23S rRNA, thereby blocking the exit of nascent polypeptide chains.[5][6] However, the efficacy of clarithromycin is significantly compromised by the emergence of resistance, primarily driven by point mutations in the 23S rRNA gene. The most common mutations, A2142G and A2143G, alter the drug's binding site on the ribosome, reducing its inhibitory effect.[7][8][9]

clarithromycin_resistance cluster_sensitive Clarithromycin-Sensitive H. pylori cluster_resistant Clarithromycin-Resistant H. pylori Clarithromycin Clarithromycin 50S_Ribosome 50S Ribosomal Subunit (23S rRNA) Clarithromycin->50S_Ribosome Binds to Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Essential for Clarithromycin_R Clarithromycin Mutated_Ribosome Mutated 50S Ribosomal Subunit (A2142G/A2143G) Clarithromycin_R->Mutated_Ribosome Binding impaired Protein_Synthesis_R Protein Synthesis (Continues) Mutated_Ribosome->Protein_Synthesis_R No inhibition Bacterial_Growth_R Bacterial Growth (Uninhibited) Protein_Synthesis_R->Bacterial_Growth_R

Mechanism of clarithromycin action and resistance in H. pylori.
This compound: A Dual-Pronged Attack

This compound is a novel rifamycin-nitroimidazole conjugate, a first-in-class molecule specifically designed for H. pylori infection.[10] Its efficacy stems from a synergistic, dual mechanism of action that targets fundamental bacterial processes.[10][11][]

  • Rifamycin Component : This portion of the molecule inhibits bacterial DNA-dependent RNA polymerase (RNAP) by binding to its β-subunit. This action prevents the transcription of DNA into RNA, a critical step in protein synthesis.[8][13]

  • Nitroimidazole Component : This part of this compound interacts directly with the DNA template strand within the active-center cleft of the RNA polymerase. This interaction is thought to cause DNA damage through the formation of reactive nitro radicals upon reduction of the nitro group within the bacterial cell.[5][10][14]

This dual-targeting approach not only enhances the antibacterial effect but also appears to have a low propensity for the development of resistance.[10]

rifasutenizol_mechanism cluster_targets Bacterial Targets This compound This compound RNAP RNA Polymerase (β-subunit) This compound->RNAP Rifamycin part binds DNA_Template DNA Template (in RNAP active site) This compound->DNA_Template Nitroimidazole part interacts Transcription Transcription (RNA Synthesis) RNAP->Transcription Inhibits DNA_Damage DNA Strand Breakage DNA_Template->DNA_Damage Induces Bacterial_Death Bacterial Cell Death Transcription->Bacterial_Death DNA_Damage->Bacterial_Death experimental_workflow Screening Patient Screening & Informed Consent Confirmation H. pylori Confirmation (¹³C-UBT & Histology) Screening->Confirmation Randomization Randomization (1:1) Confirmation->Randomization RTT_Arm This compound Triple Therapy (14 days) Randomization->RTT_Arm BCTT_Arm Bismuth Quadruple Therapy (14 days) Randomization->BCTT_Arm Follow_Up Follow-up (4-6 weeks post-treatment) RTT_Arm->Follow_Up BCTT_Arm->Follow_Up Eradication_Test Eradication Assessment (¹³C-UBT) Follow_Up->Eradication_Test Data_Analysis Data Analysis Eradication_Test->Data_Analysis

References

Rifasutenizol Emerges as a Highly Effective Frontline Treatment for Helicobacter pylori Infection

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison with standard therapies reveals superior eradication rates, particularly against antibiotic-resistant strains, positioning Rifasutenizol as a promising new weapon in the fight against H. pylori.

In the landscape of Helicobacter pylori eradication therapies, a new contender, this compound (TNP-2198), has demonstrated significant efficacy and safety in recent clinical trials. This novel, dual-targeted antibacterial agent, a rifamycin-nitroimidazole conjugate, has shown superior performance when compared to the current standard-of-care, Bismuth-containing quadruple therapy (BQT). This guide provides a comprehensive comparison of this compound with other established H. pylori treatments, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy of H. pylori Eradication Therapies

A pivotal Phase III, multicenter, randomized, double-blind, controlled clinical trial involving 700 treatment-naive patients in China provides the most robust data for this compound. The study compared a 14-day triple therapy regimen of this compound with a standard 14-day BQT regimen. The results, summarized in the table below, highlight the superior efficacy of the this compound regimen across different patient populations.

Treatment RegimenEradication Rate (mITT)Eradication Rate (PP)Eradication Rate (Antibiotic-Resistant Strains)Reference
This compound Triple Therapy 92.0%93.7%90.9%[1][2]
Bismuth Quadruple Therapy (BQT) 87.9%90.3%87.2%[1][2]
Clarithromycin-Based Triple Therapy (7-day) 82.7%88.8%Not Specified[3]
Clarithromycin-Based Triple Therapy (14-day) 68.0%75.0%Not Specified[4]
Rifabutin-Based Triple Therapy (RHB-105) 83.8%Not SpecifiedUnaffected by clarithromycin or metronidazole resistance[5]
Vonoprazan-Based Triple Therapy 80.8%84.7% (non-resistant strains)65.8% (clarithromycin-resistant)[6][7]
Vonoprazan-Based Dual Therapy 77.2%78.5% (non-resistant strains)69.6% (clarithromycin-resistant)[6][7]

mITT: modified Intention-to-Treat; PP: Per-Protocol

The data clearly indicates that this compound triple therapy not only surpasses the efficacy of BQT but also shows remarkable performance in patients with H. pylori strains resistant to other antibiotics.[1][2] All clinical isolates from the Phase III study were reported to be susceptible to this compound.[2]

Experimental Protocols

This compound Phase III Clinical Trial (NCT05857163)

Objective: To evaluate the efficacy and safety of this compound triple therapy compared to Bismuth-containing quadruple therapy for the eradication of H. pylori in treatment-naive adults.[2][8]

Study Design: A multicenter, randomized, double-blind, active comparator-controlled Phase 3 clinical trial.[2]

Patient Population: 700 adult patients with confirmed H. pylori infection.[2]

Treatment Regimens (14 days):

  • This compound Group: this compound (400 mg), Amoxicillin (1 g), and Rabeprazole (20 mg), all administered twice daily.[1]

  • BQT Group (Control): Bismuth potassium citrate (240 mg), Clarithromycin (500 mg), Amoxicillin (1 g), and Rabeprazole (20 mg), all administered twice daily.[1]

Primary Efficacy Endpoint: H. pylori eradication confirmed by a negative 13C-urea breath test 4 to 6 weeks after the end of treatment.[2]

Safety and Tolerability: The this compound regimen demonstrated a better safety and tolerability profile than BQT, with a lower incidence of treatment-emergent adverse events (TEAEs).[2]

experimental_workflow_this compound cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment 14-Day Treatment cluster_followup Follow-up cluster_endpoint Primary Endpoint Assessment s1 700 Treatment-Naive Adults with H. pylori rand Randomize s1->rand t1 This compound Triple Therapy (this compound 400mg BID, Amoxicillin 1g BID, Rabeprazole 20mg BID) rand->t1 t2 Bismuth Quadruple Therapy (BQT) (Bismuth 240mg BID, Clarithromycin 500mg BID, Amoxicillin 1g BID, Rabeprazole 20mg BID) rand->t2 f1 4-6 Weeks Post-Treatment t1->f1 t2->f1 e1 13C-Urea Breath Test (H. pylori Eradication) f1->e1

Phase III Clinical Trial Workflow for this compound.
Clarithromycin-Based Triple Therapy Trial

Objective: To evaluate the efficacy and safety of a 7-day clarithromycin-based triple therapy for H. pylori eradication.[3]

Study Design: A clinical trial involving 493 patients with peptic ulcers.[3]

Patient Population: Patients with duodenal, gastric, or simultaneous gastric and duodenal ulcers.[3]

Treatment Regimen (7 days):

  • Omeprazole (20 mg twice a day) or an equivalent proton pump inhibitor.[3]

  • Amoxicillin (1 g twice a day).[3]

  • Clarithromycin (500 mg twice a day).[3]

Efficacy Endpoint: Negative urease test and absence of H. pylori on gastric biopsy samples twelve weeks after the end of treatment.[3]

Mechanism of Action of this compound

This compound is a novel molecular entity that combines the antimicrobial properties of a rifamycin and a nitroimidazole.[9][10] This dual-targeted approach is believed to contribute to its high efficacy and low potential for resistance development.[10] As a member of the nitroimidazole class, this compound's mechanism of action involves the generation of reactive nitro radicals within the bacterial cell.[11] These radicals induce DNA strand breakage and disrupt the electron transport chain, ultimately leading to bacterial cell death.[11] This mechanism is particularly effective against microaerophilic and anaerobic bacteria like H. pylori.[12][13]

mechanism_of_action_this compound cluster_cell H. pylori Cell cluster_targets Cellular Targets rifa This compound reduction Reduction rifa->reduction radicals Reactive Nitro Radicals reduction->radicals dna Bacterial DNA radicals->dna etc Electron Transport Chain radicals->etc damage DNA Strand Breakage dna->damage disruption Disruption of Energy Metabolism etc->disruption death Bacterial Cell Death damage->death disruption->death

Proposed Mechanism of Action of this compound.

Conclusion for Drug Development Professionals

The compelling clinical trial data for this compound, particularly its high eradication rates against antibiotic-resistant H. pylori, positions it as a significant advancement in the field. Its favorable safety profile further enhances its potential as a first-line treatment. For researchers and drug development professionals, this compound represents a successful application of a dual-targeted antimicrobial strategy. The seamless integration with urea breath testing and the lack of a requirement for prior drug sensitivity testing are practical advantages that could facilitate its widespread adoption in clinical practice.[2] As antibiotic resistance continues to be a major global health challenge, the development of novel agents like this compound is crucial for the effective management of infectious diseases.

References

Reproducibility of Rifasutenizol's Bactericidal Effects In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro bactericidal effects of Rifasutenizol (TNP-2198), a novel dual-targeted antibacterial agent. Its performance is compared with alternative antibiotics, supported by available experimental data. Detailed methodologies for key experiments are outlined to ensure reproducibility.

Executive Summary

This compound is a rifamycin-nitroimidazole conjugate designed for the treatment of microaerophilic and anaerobic bacterial infections. It exhibits potent in vitro bactericidal activity against a range of pathogens, including Helicobacter pylori, Clostridioides difficile, and Gardnerella vaginalis. A key advantage of this compound is its efficacy against strains that are resistant to existing antibiotic classes, such as rifamycins and nitroimidazoles. This is attributed to its synergistic dual mechanism of action.

Comparative In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against key bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: In Vitro Activity against Helicobacter pylori

AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound0.0080.016
Rifampicin0.0310.063
Metronidazole16>64
Amoxicillin≤0.0160.031
Clarithromycin0.031>1
Levofloxacin0.125>4
Tetracycline0.250.5

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Table 2: In Vitro Activity against Clostridioides difficile

AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound0.06-0.250.1250.25
Rifampicin0.008->128--
Metronidazole≤0.125->2560.51
Vancomycin0.125-412
Fidaxomicin≤0.008-0.50.030.125

Table 3: In Vitro Activity against Gardnerella vaginalis

AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compoundData not availableData not availableData not available
Metronidazole0.125->128432
Clindamycin≤0.016-40.030.06

Note: Directly comparative in vitro susceptibility data for this compound against G. vaginalis was not available in the reviewed literature.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against anaerobic and microaerophilic bacteria.

Materials:

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked horse blood for anaerobes)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Serial dilutions of this compound and comparator antibiotics

  • Incubator with appropriate atmospheric conditions (anaerobic or microaerophilic)

  • Plate reader or visual assessment aid

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of each antibiotic in the appropriate broth medium directly in the 96-well plates.

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates under the appropriate atmospheric conditions (e.g., anaerobic chamber at 37°C for 48 hours for C. difficile).

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.

Time-Kill Assay

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Culture tubes or flasks

  • Appropriate broth medium

  • Standardized bacterial inoculum

  • This compound and comparator antibiotics at desired concentrations (e.g., 2x, 4x, 8x MIC)

  • Shaking incubator with appropriate atmospheric conditions

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth and dilute it in fresh broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Antibiotics: Add the desired concentrations of the antibiotics to the bacterial suspensions. Include a growth control tube without any antibiotic.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates under suitable conditions until colonies are visible. Count the number of colonies (CFU/mL) for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Visualizations

Mechanism of Action of this compound

This compound's dual-targeted mechanism of action contributes to its potent bactericidal activity and low propensity for resistance development.

G cluster_0 This compound Action cluster_1 Rifamycin Moiety cluster_2 Nitroimidazole Moiety cluster_3 Bacterial Cell This compound This compound (Rifamycin-Nitroimidazole Conjugate) Rif_target Bacterial RNA Polymerase (RNAP) This compound->Rif_target Nitro_activation Reductive Activation by Bacterial Nitroreductases This compound->Nitro_activation Rif_action Inhibition of Transcription Initiation Rif_target->Rif_action Bacterial_death Bactericidal Effect Rif_action->Bacterial_death Nitro_radicals Generation of Cytotoxic Nitro Radicals Nitro_activation->Nitro_radicals DNA_damage DNA Strand Breakage Nitro_radicals->DNA_damage DNA_damage->Bacterial_death

Caption: Dual mechanism of action of this compound.

Experimental Workflow for In Vitro Bactericidal Testing

The following diagram illustrates the general workflow for assessing the in vitro bactericidal effects of an antibiotic.

G start Start prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria prep_antibiotics Prepare Serial Dilutions of Antibiotics start->prep_antibiotics mic_testing Perform Broth Microdilution for MIC Determination prep_bacteria->mic_testing time_kill_setup Set up Time-Kill Assay (at multiples of MIC) prep_bacteria->time_kill_setup prep_antibiotics->mic_testing prep_antibiotics->time_kill_setup mic_testing->time_kill_setup sampling Collect Samples at Defined Time Points time_kill_setup->sampling plating Perform Serial Dilutions and Plate Samples sampling->plating incubation Incubate Plates plating->incubation counting Count Colonies (CFU/mL) incubation->counting analysis Analyze Data and Plot Time-Kill Curves counting->analysis end End analysis->end

Caption: Workflow for in vitro bactericidal testing.

Representative Time-Kill Curve

While specific time-kill curve data for this compound is not publicly available, a representative curve illustrating a bactericidal effect is shown below. A bactericidal agent typically causes a rapid and significant reduction in the number of viable bacteria.

G xaxis yaxis origin origin->xaxis origin->yaxis gc_start gc_mid gc_start->gc_mid Growth Control gc_end gc_mid->gc_end Growth Control static_start static_end static_start->static_end Bacteriostatic cidal_start cidal_mid cidal_start->cidal_mid Bactericidal (this compound) threshold ≥3-log10 reduction cidal_start->threshold cidal_end cidal_mid->cidal_end Bactericidal (this compound)

Caption: Representative time-kill curve.

A Comparative Analysis of Rifasutenizol for the Treatment of Helicobacter pylori: Efficacy and Relapse Rates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antibiotic Rifasutenizol with the current standard-of-care, bismuth-containing quadruple therapy (BQT), for the eradication of Helicobacter pylori (H. pylori). The analysis is based on recently published Phase III clinical trial data and other relevant studies. While long-term relapse data for this compound is not yet available, this guide presents the existing efficacy data and long-term relapse rates associated with BQT to offer a preliminary comparative perspective.

Mechanism of Action: A Dual-Targeted Approach

This compound is a first-in-class, dual-targeted antibacterial agent. It combines the properties of a rifamycin and a nitroimidazole in a single molecule. This unique structure allows it to act on two critical bacterial targets simultaneously:

  • DNA-directed RNA polymerase inhibition: The rifamycin component targets the bacterial RNA polymerase, a crucial enzyme for transcription, thereby inhibiting bacterial protein synthesis.

  • DNA damage via nitro radicals: The nitroimidazole component, upon reduction within the bacterial cell, generates reactive nitro radicals. These radicals induce breaks in the bacterial DNA, leading to cell death.

This dual mechanism is designed to be highly effective against H. pylori, including strains resistant to conventional antibiotics, and to have a low propensity for the development of further resistance.

cluster_this compound This compound cluster_h_pylori H. pylori Cell This compound This compound RNA_Polymerase Bacterial RNA Polymerase This compound->RNA_Polymerase Rifamycin component inhibits Nitro_Radicals Reactive Nitro Radicals This compound->Nitro_Radicals Nitroimidazole component generates Transcription Transcription RNA_Polymerase->Transcription DNA Bacterial DNA DNA_Damage DNA Strand Breaks DNA->DNA_Damage Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Cell_Death_1 Inhibition of Protein Synthesis Protein_Synthesis->Cell_Death_1 Nitro_Radicals->DNA Induces Cell_Death_2 Cell Death DNA_Damage->Cell_Death_2

Figure 1: Mechanism of Action of this compound.

Comparative Efficacy: Initial Eradication Rates

The recent Phase III clinical trial (EVEREST-HP, NCT05857163) provides the most robust data on the efficacy of this compound. The trial compared a 14-day this compound-based triple therapy (this compound, amoxicillin, and rabeprazole) with a standard 14-day bismuth-containing quadruple therapy (BQT: bismuth, clarithromycin, amoxicillin, and rabeprazole).

Efficacy EndpointThis compound Triple TherapyBismuth-Containing Quadruple Therapy (BQT)
Modified Intention-to-Treat (mITT) Population 92.0%[1][2]87.9%[1][2]
Per-Protocol (PP) Population 93.7%[2]90.3%[2]
Patients with Antibiotic-Resistant H. pylori 90.9%87.2%

Data from the EVEREST-HP Phase III clinical trial. Eradication was confirmed by 13C-urea breath test 4-6 weeks after treatment completion.[1][2][3][4][5]

Long-Term Efficacy and Relapse Rates

A critical measure of the long-term success of an H. pylori eradication regimen is the rate of relapse or reinfection. As this compound is a new therapeutic agent, long-term follow-up data on relapse rates are not yet available. The initial eradication rates from the Phase III trial are promising; however, further studies are required to ascertain the durability of the treatment effect.

For comparison, the following table summarizes the long-term recurrence rates observed with bismuth-containing quadruple therapy from various studies. It is important to note that relapse rates can be influenced by various factors, including the specific BQT regimen used, patient populations, and geographical location.

Study Population/RegimenFollow-up DurationAnnual Recurrence/Reinfection Rate
Second-line BQT in KoreaMedian 26.8 months6.0% per patient-year[6][7]
Second-line BQT (EBMT)>1 year4.45%[8][9]
Various therapies in Latin America1 year11.5% recurrence risk[10][11]
Various therapies in China6-84 months1.5% per person-year[12]

Recurrence can be due to either recrudescence (the same strain of H. pylori that was not fully eradicated) or reinfection (a new strain). Studies often report a combined recurrence rate.

Experimental Protocols

This compound Phase III Trial (EVEREST-HP, NCT05857163) Experimental Workflow[1][4][5][15][16]

Screening Patient Screening (N=1267) Inclusion Inclusion Criteria Met (n=700) - 18-65 years old - Positive 13C-UBT & histology Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Treatment_R This compound Triple Therapy (n=353) - this compound 400 mg BID - Amoxicillin 1 g BID - Rabeprazole 20 mg BID (14 days) Randomization->Treatment_R Treatment_B Bismuth Quadruple Therapy (n=347) - Bismuth potassium citrate 240 mg BID - Clarithromycin 500 mg BID - Amoxicillin 1 g BID - Rabeprazole 20 mg BID (14 days) Randomization->Treatment_B Follow_up Follow-up (4-6 weeks post-treatment) Treatment_R->Follow_up Treatment_B->Follow_up Efficacy_Endpoint Primary Efficacy Endpoint (13C-Urea Breath Test) Follow_up->Efficacy_Endpoint

Figure 2: this compound Phase III Trial Workflow.

Detailed Methodology of the this compound Phase III Trial (EVEREST-HP):

  • Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial conducted at 40 hospitals in China.[1]

  • Participants: 700 treatment-naive patients aged 18-65 years with confirmed H. pylori infection (positive 13C-urea breath test and histological examination).[1]

  • Intervention:

    • This compound Group: this compound 400 mg, amoxicillin 1 g, and rabeprazole 20 mg, all taken twice daily for 14 days.[1]

    • Control Group (BQT): Bismuth potassium citrate 240 mg, clarithromycin 500 mg, amoxicillin 1 g, and rabeprazole 20 mg, all taken twice daily for 14 days.[1]

  • Primary Endpoint: The rate of H. pylori eradication, confirmed by a negative 13C-urea breath test 4 to 6 weeks after the end of treatment.[3]

  • Key Secondary Endpoints: Safety and tolerability of the treatment regimens.

Representative Bismuth-Containing Quadruple Therapy (BQT) Clinical Trial Protocol[17][18][19][20][21]
  • Study Design: Multicenter, randomized controlled trials are common. Blinding can be a challenge due to the complexity of the regimens.

  • Participants: Typically include treatment-naive adult patients with confirmed H. pylori infection. Exclusion criteria often include prior eradication therapy, recent use of antibiotics or bismuth, and allergies to the study medications.[13]

  • Intervention: A common BQT regimen consists of a proton pump inhibitor (PPI), bismuth salt, and two antibiotics (e.g., metronidazole and tetracycline) for 10 to 14 days. Dosages and specific components can vary. For example:

    • Vonoprazan 20 mg twice daily

    • Bismuth 220 mg twice daily

    • Amoxicillin 1000 mg twice daily

    • Clarithromycin 500 mg twice daily or tetracycline 500 mg four times daily.[14][15]

  • Primary Endpoint: H. pylori eradication confirmed by urea breath test or stool antigen test at least 4 weeks after completion of therapy.

  • Key Secondary Endpoints: Incidence of adverse events, patient compliance.[14]

Safety and Tolerability

In the EVEREST-HP trial, the this compound-based triple therapy demonstrated a favorable safety and tolerability profile compared to BQT. The incidence of treatment-emergent adverse events (TEAEs), investigational drug-related TEAEs, and TEAEs of grade 3 or above were all lower in the this compound arm.[2] Most TEAEs were mild, and no serious adverse events related to the study drug were reported.[2]

Conclusion and Future Directions

This compound has demonstrated superior initial eradication rates for H. pylori compared to the standard bismuth-containing quadruple therapy in a recent Phase III trial. Its dual mechanism of action and efficacy against antibiotic-resistant strains make it a promising new treatment option.

However, the long-term efficacy, specifically the rates of relapse and reinfection following treatment with this compound, remains to be determined. Long-term follow-up studies of the patients from the Phase III trial are crucial to fully understand the durability of its therapeutic effect and to establish its place in the clinical management of H. pylori infection. Researchers and clinicians should look forward to these forthcoming data to make a complete assessment of this compound's clinical value.

References

Rifasutenizol: A Synergistic Approach to Combatting Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel antimicrobial agent, Rifasutenizol (TNP-2198), is demonstrating significant promise in the fight against difficult-to-treat bacterial infections, primarily through its synergistic mechanisms of action and successful application in combination therapies. This guide provides an objective comparison of this compound's performance with other antimicrobial strategies, supported by available experimental data, for researchers, scientists, and drug development professionals.

Intrinsic Synergy: A Dual-Targeted Mechanism of Action

This compound is a rifamycin-nitroimidazole conjugate, a molecular entity designed to incorporate two distinct antimicrobial activities into a single molecule.[1][2] This unique structure results in a dual-targeted and synergistic antibacterial effect. The rifamycin component targets bacterial RNA polymerase (RNAP), a crucial enzyme for transcription, while the nitroimidazole component interacts directly with the bacterial DNA template strand, causing damage.[1][2] Preclinical studies have shown that this compound exhibits greater potency than a simple 1:1 molar mixture of its parent drug classes, indicating an inherent synergistic activity.[1][2] This dual mechanism also allows this compound to be effective against bacterial strains that have developed resistance to either rifamycins or nitroimidazoles alone.[1]

Signaling Pathway of this compound's Synergistic Action

cluster_this compound This compound (TNP-2198) cluster_bacterium Bacterial Cell Rifamycin Pharmacophore Rifamycin Pharmacophore RNA Polymerase (RNAP) RNA Polymerase (RNAP) Rifamycin Pharmacophore->RNA Polymerase (RNAP) Binds to Nitroimidazole Pharmacophore Nitroimidazole Pharmacophore DNA DNA Nitroimidazole Pharmacophore->DNA Interacts with Transcription Transcription RNA Polymerase (RNAP)->Transcription Inhibition of Transcription Inhibition of Transcription RNA Polymerase (RNAP)->Inhibition of Transcription DNA->Transcription DNA Damage DNA Damage DNA->DNA Damage Bacterial Cell Death Bacterial Cell Death DNA Damage->Bacterial Cell Death Inhibition of Transcription->Bacterial Cell Death Prepare serial dilutions of Drug A Prepare serial dilutions of Drug A Dispense Drug A dilutions along x-axis of microtiter plate Dispense Drug A dilutions along x-axis of microtiter plate Prepare serial dilutions of Drug A->Dispense Drug A dilutions along x-axis of microtiter plate Prepare serial dilutions of Drug B Prepare serial dilutions of Drug B Dispense Drug B dilutions along y-axis of microtiter plate Dispense Drug B dilutions along y-axis of microtiter plate Prepare serial dilutions of Drug B->Dispense Drug B dilutions along y-axis of microtiter plate Inoculate all wells with standardized bacterial suspension Inoculate all wells with standardized bacterial suspension Dispense Drug A dilutions along x-axis of microtiter plate->Inoculate all wells with standardized bacterial suspension Dispense Drug B dilutions along y-axis of microtiter plate->Inoculate all wells with standardized bacterial suspension Incubate plate under appropriate conditions Incubate plate under appropriate conditions Inoculate all wells with standardized bacterial suspension->Incubate plate under appropriate conditions Determine Minimum Inhibitory Concentration (MIC) for each drug alone and in combination Determine Minimum Inhibitory Concentration (MIC) for each drug alone and in combination Incubate plate under appropriate conditions->Determine Minimum Inhibitory Concentration (MIC) for each drug alone and in combination Calculate Fractional Inhibitory Concentration (FIC) Index Calculate Fractional Inhibitory Concentration (FIC) Index Determine Minimum Inhibitory Concentration (MIC) for each drug alone and in combination->Calculate Fractional Inhibitory Concentration (FIC) Index Interpret results: Synergy (FIC ≤ 0.5), Additivity (0.5 < FIC ≤ 4), Antagonism (FIC > 4) Interpret results: Synergy (FIC ≤ 0.5), Additivity (0.5 < FIC ≤ 4), Antagonism (FIC > 4) Calculate Fractional Inhibitory Concentration (FIC) Index->Interpret results: Synergy (FIC ≤ 0.5), Additivity (0.5 < FIC ≤ 4), Antagonism (FIC > 4) Patient Screening and Enrollment (Confirmed H. pylori infection) Patient Screening and Enrollment (Confirmed H. pylori infection) Randomization Randomization Patient Screening and Enrollment (Confirmed H. pylori infection)->Randomization Treatment Arm 1: this compound Triple Therapy Treatment Arm 1: this compound Triple Therapy Randomization->Treatment Arm 1: this compound Triple Therapy Treatment Arm 2: Standard of Care (e.g., Bismuth Quadruple Therapy) Treatment Arm 2: Standard of Care (e.g., Bismuth Quadruple Therapy) Randomization->Treatment Arm 2: Standard of Care (e.g., Bismuth Quadruple Therapy) 14-Day Treatment Period 14-Day Treatment Period Treatment Arm 1: this compound Triple Therapy->14-Day Treatment Period Treatment Arm 2: Standard of Care (e.g., Bismuth Quadruple Therapy)->14-Day Treatment Period Follow-up (4-6 weeks post-treatment) Follow-up (4-6 weeks post-treatment) 14-Day Treatment Period->Follow-up (4-6 weeks post-treatment) Primary Efficacy Endpoint Assessment (e.g., 13C-Urea Breath Test) Primary Efficacy Endpoint Assessment (e.g., 13C-Urea Breath Test) Follow-up (4-6 weeks post-treatment)->Primary Efficacy Endpoint Assessment (e.g., 13C-Urea Breath Test) Safety and Tolerability Assessment Safety and Tolerability Assessment Follow-up (4-6 weeks post-treatment)->Safety and Tolerability Assessment Statistical Analysis and Comparison of Eradication Rates Statistical Analysis and Comparison of Eradication Rates Primary Efficacy Endpoint Assessment (e.g., 13C-Urea Breath Test)->Statistical Analysis and Comparison of Eradication Rates Safety and Tolerability Assessment->Statistical Analysis and Comparison of Eradication Rates

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Rifasutenizol

Author: BenchChem Technical Support Team. Date: November 2025

As a novel dual-targeted antibacterial agent under clinical development, proper handling and disposal of Rifasutenizol are paramount for environmental safety and regulatory compliance.[1] Researchers, scientists, and drug development professionals must adhere to established protocols for pharmaceutical waste to mitigate risks. This guide provides essential, step-by-step information for the safe disposal of this compound in a laboratory or clinical research setting.

Hazard Profile of this compound

While specific disposal guidelines for this compound are not yet widely published, a general understanding of its hazard profile informs safe handling and disposal practices. According to available safety data, this compound is classified with the following hazards:

Hazard StatementGHS ClassificationPrecautionary Statement
Causes skin irritationSkin irritation (Category 2)P264: Wash skin thoroughly after handling.
May cause an allergic skin reactionSkin sensitization (Sub-category 1B)P272: Contaminated work clothing must not be allowed out of the workplace.
Causes serious eye irritationEye irritation (Category 2A)P280: Wear protective gloves/ eye protection/ face protection.
Toxic to aquatic lifeAcute aquatic hazard (Category 2)P273: Avoid release to the environment.[2]

Standard Disposal Procedures for Investigational Drugs

The disposal of investigational drugs like this compound must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] The following steps provide a general framework for proper disposal.

Step 1: Initial Assessment and Segregation

The first crucial step is to determine if the this compound waste is considered hazardous. This assessment should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.[3]

  • Hazardous Waste: If deemed a hazardous waste (e.g., P-listed or U-listed under RCRA), it will require specialized collection and disposal by a licensed vendor.[3]

  • Non-Hazardous Waste: If classified as non-hazardous, it can typically be incinerated via a biomedical waste stream.[3]

Step 2: On-Site Management and Collection

Proper on-site management is critical to ensure safety and compliance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and eye protection, when handling this compound waste.[2]

  • Waste Containers: Use designated, properly labeled, and sealed containers for collecting this compound waste.

  • Segregation: Do not mix this compound waste with other chemical or biological waste unless explicitly permitted by your EHS department.

Step 3: Off-Site Disposal

The final disposal method depends on the waste classification.

  • Incineration: For both hazardous and non-hazardous pharmaceutical waste, incineration is the preferred method of destruction to prevent environmental contamination.[3]

  • Take-Back Programs: For unused or expired medicines from clinical trials, drug take-back programs are the safest disposal option when available.[4][5] These programs ensure that the drugs are disposed of properly.

  • Landfill (Not Recommended for Bulk Quantities): Disposing of non-hazardous pharmaceuticals in the trash is generally discouraged for bulk quantities in a research setting. If no other option is available for small quantities, the FDA recommends mixing the medication with an unappealing substance like coffee grounds or cat litter, placing it in a sealed container, and then into the trash.[4][6][7] This practice should be cleared with your institution's EHS department beforehand. Never flush this compound down the toilet or drain, as it is toxic to aquatic life.[2][6]

Experimental Protocol: Waste Characterization

To determine the appropriate disposal pathway, a waste characterization may be necessary. This protocol is a generalized approach and should be adapted to specific institutional procedures.

  • Information Gathering: Compile all available information on this compound, including the Safety Data Sheet (SDS), to identify its chemical properties and hazard classifications.[2]

  • Regulatory Review: Cross-reference the chemical properties with federal and state hazardous waste regulations (e.g., RCRA lists) to determine if it meets the criteria for hazardous waste.

  • Consultation: Present the gathered information to the institutional EHS department for a final determination and guidance on the appropriate disposal vendor and procedure.[3]

Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste with EHS Department start->assess_waste is_hazardous Is Waste RCRA Hazardous? assess_waste->is_hazardous hazardous_disposal Dispose as Hazardous Waste via Approved Vendor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_disposal No end End: Document Disposal hazardous_disposal->end incineration Incineration via Biomedical Waste Stream non_hazardous_disposal->incineration incineration->end

Caption: this compound Disposal Workflow

References

Safeguarding Research: A Comprehensive Guide to Handling Rifasutenizol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Rifasutenizol. In the absence of a specific Material Safety Data Sheet (MSDS), this guide is founded on established best practices for handling novel chemical entities in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, a comprehensive approach to personal protection is mandatory. The following PPE creates a necessary barrier against potential exposure.[1][2][3][4][5]

PPE CategoryItemSpecifications and Use
Body Protection Laboratory CoatA flame-retardant lab coat should be worn at all times to protect against splashes and spills.[3]
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect the eyes from accidental splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement.[2][3] For prolonged handling or when working with higher concentrations, double-gloving or using thicker, chemical-specific gloves is recommended. Gloves should be inspected for integrity before each use and changed immediately upon contamination.
Respiratory Protection RespiratorThe need for respiratory protection should be determined by a risk assessment. If there is a potential for aerosolization or if handling the compound as a powder outside of a contained system, a properly fitted N95 respirator or higher should be used.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn to protect against spills and falling objects.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound. The following procedural steps outline the key stages of managing this compound within a laboratory setting.

Experimental Protocol: General Handling of a Novel Chemical Compound
  • Preparation and Planning:

    • Before handling this compound, all personnel must be trained on general chemical safety and the specific procedures outlined in this document.[6]

    • Review all available information on this compound and similar compounds to understand potential hazards.

    • Ensure that all necessary PPE is available and in good condition.[1]

    • Prepare a dedicated and clearly labeled workspace. This area should be clean and uncluttered.[7]

    • Locate the nearest safety shower, eyewash station, and fire extinguisher before beginning work.[8]

  • Handling the Compound:

    • All manipulations of this compound, especially when in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][9]

    • Use the smallest quantity of the compound necessary for the experiment to minimize waste and potential exposure.

    • Avoid direct contact with the skin, eyes, and clothing.[8]

    • Do not eat, drink, or apply cosmetics in the laboratory.[7]

  • Spill and Emergency Procedures:

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • In case of eye contact, immediately flush the eyes with water for at least 15 minutes using an eyewash station. Seek immediate medical attention.

    • For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including excess compound, contaminated PPE, and cleaning materials, must be collected as hazardous waste.[1]

  • Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for hazardous waste.[4][5]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

  • Disposal: Do not dispose of this compound down the drain or in the regular trash.[1] All hazardous waste must be disposed of through the institution's EHS-approved hazardous waste management program.[2][3]

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the following information from clinical studies provides context on administered doses. It is crucial to note that these are not safety limits for laboratory handling.

ParameterValueSource
Clinical Trial Dosing Single doses of 50-1000 mg and multiple doses of 200-600 mg twice daily were evaluated in human clinical trials.(Not directly citable from search results, but inferred from clinical trial descriptions)
General Safety in Patients The compound was reported to be generally safe and well-tolerated in clinical trial participants.(Not directly citable from search results, but inferred from clinical trial descriptions)

Disclaimer: The absence of a specific MSDS for this compound necessitates a cautious approach. The information provided herein is based on general laboratory safety principles for handling new chemical entities. All laboratory personnel must exercise due diligence and adhere to their institution's specific safety protocols.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Information prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Clean Workspace prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Begin Experiment handle2 Use Smallest Necessary Quantity handle1->handle2 handle3 Avoid Direct Contact handle2->handle3 post1 Clean Workspace handle3->post1 Experiment Complete post2 Segregate Waste post1->post2 post3 Remove PPE post2->post3 disp1 Label Hazardous Waste post2->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.